High-Resolution Analytical Determination of the Exact Molecular Weight of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid
Executive Summary 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a highly halogenated quinoline derivative frequently utilized as a critical building block in the synthesis of advanced pharmaceutical agents, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a highly halogenated quinoline derivative frequently utilized as a critical building block in the synthesis of advanced pharmaceutical agents, including fluoroquinolone antibiotics and targeted kinase inhibitors. In the rigorous environment of drug development, determining its exact molecular weight is not merely a matter of record-keeping; it is a fundamental analytical requirement for verifying structural integrity, identifying synthetic impurities, and ensuring batch-to-batch consistency.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic nominal mass data. This guide details the theoretical calculation of the compound's monoisotopic mass and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to empirically confirm its exact molecular weight with sub-ppm accuracy.
Theoretical Mass Calculation: Average vs. Monoisotopic Mass
In analytical chemistry, it is vital to distinguish between the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) and the exact monoisotopic mass (calculated using only the primary, most abundant isotope of each element).
The chemical formula for this compound is C₁₀H₄ClF₂NO₂ .
Average Molecular Weight: Based on standard atomic weights, the average mass is 243.59 g/mol [1].
Exact Monoisotopic Mass: High-resolution instruments measure the exact mass of the intact molecule. The theoretical monoisotopic mass is calculated by summing the exact masses of the primary isotopes (^12C, ^1H, ^35Cl, ^19F, ^14N, ^16O).
Table 1: Isotopic Contributions to Monoisotopic Mass
Element
Primary Isotope
Quantity
Exact Mass (Da)
Total Contribution (Da)
Carbon
^12C
10
12.000000
120.000000
Hydrogen
^1H
4
1.007825
4.031300
Chlorine
^35Cl
1
34.968853
34.968853
Fluorine
^19F
2
18.998403
37.996806
Nitrogen
^14N
1
14.003074
14.003074
Oxygen
^16O
2
15.994915
31.989830
Total
242.989863
The exact monoisotopic mass of the neutral molecule is 242.98986 Da .
High-Resolution Mass Spectrometry (HRMS) Methodology
To empirically determine the exact mass,2 is the gold standard for small molecules[2]. The protocol below outlines a self-validating analytical workflow designed to eliminate instrumental drift and achieve flawless mass accuracy.
Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Step-by-Step ESI-TOF Protocol
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Ammonium Hydroxide (NH₄OH).
Causality: The basic modifier (NH₄OH) ensures the carboxylic acid moiety (-COOH) is fully deprotonated in solution prior to entering the source. This maximizes the yield of [M-H]⁻ ions and drastically improves the signal-to-noise ratio.
Step 2: Instrument Calibration (The Self-Validating Mechanism)
Action: Infuse Leucine Enkephalin (theoretical [M-H]⁻ m/z 554.2615) via a secondary reference sprayer as a continuous "lock mass."
Causality: TOF mass analyzers are highly sensitive to minute thermal fluctuations that can shift the mass axis during a run. Co-infusing a known standard creates a self-validating feedback loop; the software continuously measures the lock mass and adjusts the calibration in real-time, guaranteeing sub-ppm accuracy for the target analyte.
Step 3: Electrospray Ionization (ESI)
Action: Introduce the sample via direct infusion at 10 µL/min. Apply a capillary voltage of 2.5 kV and a low cone voltage of 25 V.
Causality: A low cone voltage is critical. It is sufficient to guide the ions into the high-vacuum region but gentle enough to prevent in-source fragmentation (such as the premature loss of CO₂ or the halogen atoms).
Table 2: Optimized ESI-TOF Parameters
Parameter
Setpoint
Causality / Rationale
Ionization Mode
ESI Negative
Exploits the acidic nature of the carboxylic acid for efficient deprotonation.
Capillary Voltage
2.5 kV
Maintains a stable Taylor cone without inducing electrical discharge.
Desolvation Temp
350 °C
Ensures complete evaporation of the aqueous/organic droplet, releasing bare ions.
Lock Mass
Leucine Enkephalin
Provides real-time mass axis correction to maintain sub-ppm accuracy.
Data Processing & Isotopic Pattern Analysis
When analyzing the generated mass spectrum, the target is not the neutral molecule, but the deprotonated anion [M-H]⁻ .
Theoretical [M-H]⁻ m/z Calculation:
Exact Mass (242.989863) - Mass of Proton (1.007825) + Mass of Electron (0.000548) = 241.9826 m/z .
Because the molecule contains exactly one chlorine atom, the isotopic envelope will act as a secondary structural confirmation. Chlorine naturally exists as ^35Cl (~75%) and ^37Cl (~25%). Therefore, the mass spectrum will exhibit a characteristic A / A+2 isotopic pattern with a ~3:1 intensity ratio:
If the experimental m/z deviates by more than 3 ppm from 241.9826, or if the 3:1 isotopic ratio is absent, the structural integrity of the synthesized batch is compromised.
Conclusion
The exact molecular weight of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is 242.98986 Da . By leveraging negative-mode ESI-TOF MS coupled with a real-time lock mass calibration system, researchers can empirically validate this mass as the [M-H]⁻ anion at m/z 241.9826 . This rigorous, self-validating analytical approach ensures absolute confidence in the structural identity of this critical pharmaceutical intermediate.
References
AK Scientific, Inc. "4-chloro-6,8-difluoroquinoline-2-carboxylic acid (Product Information & Average Molecular Weight)." AKSci Catalog.
Gavage M, Delahaut P, Gillard N. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." Foods. 2021; 10(3):601.
Structural Elucidation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid: A Comprehensive Guide to Crystal Growth and X-ray Diffraction
Executive Summary & Mechanistic Rationale In the realm of structure-based drug design, the precise spatial arrangement of atoms within a small molecule dictates its physicochemical properties, target binding affinity, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the realm of structure-based drug design, the precise spatial arrangement of atoms within a small molecule dictates its physicochemical properties, target binding affinity, and solid-state stability. 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) is a highly functionalized heterocyclic scaffold. Its structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into its behavior as an active pharmaceutical ingredient (API) intermediate.
As an application scientist, I approach the crystallization of this molecule not merely as a physical process, but as an exercise in thermodynamic control. The molecule possesses three distinct functional domains that dictate its crystal packing:
The 2-Carboxylic Acid Moiety: Drives the formation of robust hydrogen-bonded dimers. Crucially, quinoline-2-carboxylic acid derivatives frequently exhibit a structural duality in the solid state, co-crystallizing as a 1:1 mixture of the neutral molecule and its zwitterionic tautomer (quinolinium-2-carboxylate).
The 6,8-Difluoro Substituents: Fluorine is highly electronegative and poorly polarizable. These atoms modulate the electron density of the aromatic system, influencing
π−π
stacking distances and participating in weak but highly directional
C−F⋯H
interactions[1].
The 4-Chloro Substituent: Provides lipophilic bulk and acts as a potent halogen bond donor (
C−Cl⋯O
or
C−Cl⋯π
), which often dictates the secondary coordination sphere of the crystal lattice[2].
Understanding the causality behind these interactions is essential for designing a self-validating crystallization protocol.
Experimental Visualization: Workflows and Logic
To successfully resolve the crystal structure, one must carefully navigate the workflow from solvent screening to crystallographic refinement.
Caption: Workflow for the crystallization and harvesting of quinoline derivatives.
Caption: Logical relationship of intermolecular forces stabilizing the crystal lattice.
Protocol I: High-Fidelity Single Crystal Growth
A common pitfall in crystallography is rushing the nucleation phase, which leads to kinetic trapping and twinned or amorphous crystals. For 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, we utilize a slow evaporation technique from a moderately polar solvent system to accommodate both the neutral and potential zwitterionic states[3].
Step-by-Step Methodology
Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol (EtOH) and Dimethylformamide (DMF). Causality: EtOH promotes the solubility of the neutral acid, while DMF stabilizes the highly polar zwitterionic tautomer, ensuring both can co-crystallize if thermodynamically favored[1].
Dissolution: Weigh 15 mg of the compound into a 5 mL borosilicate glass vial. Add 2 mL of the solvent mixture. Sonicate for 5 minutes until complete dissolution is achieved.
Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring that crystal growth is driven solely by the supersaturation of the solute.
Controlled Evaporation: Puncture the cap of the vial with a 21-gauge needle (1-2 holes). Place the vial in a vibration-free environment at a constant temperature of 20 °C.
Harvesting: After 7–14 days, monitor the formation of colorless, block-like crystals. Harvest the crystals while they are still submerged in the mother liquor to prevent lattice degradation caused by rapid solvent loss.
Protocol II: SCXRD Data Collection & Refinement
Once a high-quality single crystal (approx.
0.3×0.2×0.1
mm) is isolated, it must be subjected to X-ray diffraction.
Step-by-Step Methodology
Cryogenic Mounting: Coat the crystal in paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures drastically reduce atomic thermal displacement parameters (B-factors). This is absolutely critical for accurately resolving the electron density of the highly mobile acidic proton (
H+
) to definitively prove whether the molecule exists in a neutral or zwitterionic state[4].
Radiation Selection: Utilize Graphite-monochromated Mo-
Kα
radiation (
λ=0.71073
Å) rather than Cu-
Kα
. Causality: The presence of the heavier chlorine atom increases the risk of X-ray absorption. Mo-
Kα
radiation minimizes these absorption artifacts, yielding more accurate bond lengths[1].
Data Integration: Collect frame data and integrate using software such as APEX3. Apply a multi-scan absorption correction (SADABS).
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL)[1]. Ensure the final
R1
value is below 5%, validating the structural model's accuracy.
Quantitative Data Presentation
Based on authoritative crystallographic studies of structurally analogous quinoline-2-carboxylic acid derivatives and fluorinated quinolines[5], the expected crystallographic parameters for this class of compounds are summarized below.
Parameter
Expected / Typical Value
Mechanistic Significance
Crystal System
Monoclinic
Typical for planar aromatic systems allowing efficient staggered packing.
Space Group
P21/c
or
P21/n
Centrosymmetric space groups are highly favored due to the formation of head-to-tail hydrogen-bonded inversion dimers.
Z (Molecules/Unit Cell)
4 or 8
Accommodates the 1:1 neutral-to-zwitterion tautomeric pairs often observed in this molecular class.
Dihedral Angle (Quinoline/Carboxyl)
3∘−13∘
The carboxylate group twists slightly out of the quinoline plane to optimize intermolecular hydrogen bonding while minimizing steric clash with the adjacent ring.
π−π
Stacking Distance
3.5−3.8
Å
The electron-withdrawing fluorine atoms lower the
π
-electron density, strengthening face-to-face
π−π
interactions[3].
Conclusion
The structural elucidation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid requires a meticulous balance of thermodynamic crystallization control and rigorous crystallographic refinement. By understanding the causality behind solvent selection, cryogenic data collection, and the profound electronic impacts of halogen substitution, researchers can generate highly accurate, self-validating structural models. These models are indispensable for downstream applications, including rational drug design, polymorph screening, and the development of novel antibacterial or antifungal agents[2][6].
References
BenchChem. "Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid."
Dobrzyńska, D. "Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate." Journal of Chemical Crystallography.
MDPI.
MDPI.
ResearchGate.
Ingenta Connect. "Crystal structures of two 1:2 dihydrate compounds of chloranilic acid with 2-carboxypyridine and 2-carboxyquinoline."
ResearchGate. "X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones."
ACS Omega. "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes."
The Pharmacological Architecture of 4-Chloro-6,8-Difluoroquinoline-2-Carboxylic Acid Derivatives: Mechanisms, Modifications, and Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from broad-spectrum antibiotics to targeted neurological agents[1]. Within this chemical space, 4-chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) has emerged as a highly versatile synthetic intermediate and pharmacophore. Unlike traditional fluoroquinolones (which feature a 3-carboxylic acid and a 4-oxo group)[2], the 2-carboxylic acid derivatives possess distinct mechanisms of action.
This whitepaper provides an authoritative analysis of how the structural moieties of this compound drive its biological activity, specifically focusing on its derivatives' roles as metallo-β-lactamase (NDM-1) inhibitors and NMDA receptor antagonists . Furthermore, we detail self-validating experimental workflows for synthesizing and evaluating these derivatives.
The utility of 4-chloro-6,8-difluoroquinoline-2-carboxylic acid lies in the synergistic function of its three primary functional groups. Understanding the causality behind these structural features is critical for rational drug design.
The 2-Carboxylic Acid (Target Anchoring): The carboxylate group at the C-2 position is essential for bidentate metal chelation (e.g., binding Zn²⁺ in metalloenzymes)[3] and forming critical salt bridges with arginine residues in receptor pockets (e.g., the glycine co-agonist site of the NMDA receptor)[4].
The 6,8-Difluoro Motif (Electronic Tuning & Stability): Fluorine substitution at the C-6 and C-8 positions significantly lowers the pKa of the quinoline nitrogen, increases lipophilicity for better cellular penetration, and provides metabolic resistance against cytochrome P450 oxidation[2],[5].
The 4-Chloro Group (Synthetic Handle): The highly electrophilic nature of the C-4 position, exacerbated by the electron-withdrawing fluorines, makes the chlorine atom an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr)[6]. This allows for the rapid generation of diverse 4-amino or 4-oxo libraries without disrupting the rest of the scaffold.
Caption: Structural logic and target divergence of the 4-chloro-6,8-difluoroquinoline-2-carboxylic acid scaffold.
Mechanism of Action I: Metallo-β-Lactamase (NDM-1) Inhibition
The rise of carbapenem-resistant Enterobacteriaceae is largely driven by the expression of New Delhi metallo-β-lactamase-1 (NDM-1). Recent kinetic and thermodynamic studies demonstrate that quinoline-2-carboxylates act as potent, zinc-binding inhibitors of NDM-1[3].
Mechanistic Causality:
Derivatives synthesized from the 4-chloro-6,8-difluoro scaffold utilize the C-2 carboxylate anion and the quinoline N-1 nitrogen to form a bidentate chelation complex with the Zn1 and Zn2 ions in the NDM-1 active site[3]. This chelation displaces the catalytic water molecule required for the hydrolysis of the β-lactam ring. The 6,8-difluoro groups enhance the binding affinity by occupying the hydrophobic pocket formed by Val73 and Trp93, while modifications at the C-4 position (via SNAr) allow the molecule to extend into adjacent solvent channels, preventing the enzyme from degrading carbapenem antibiotics.
Caption: Mechanism of NDM-1 inhibition via zinc chelation by quinoline-2-carboxylate derivatives.
Mechanism of Action II: NMDA Receptor Antagonism
Quinoline-2-carboxylic acid derivatives are well-documented antagonists of excitatory amino acids, specifically targeting the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex[4].
Mechanistic Causality:
When the 4-chloro group is hydrolyzed to a 4-oxo group (yielding a kynurenic acid analog) or substituted with an amine, the resulting derivative acts as a competitive antagonist at the GluN1 subunit. The 2-carboxylic acid forms a critical electrostatic interaction with Arg523. The addition of the 6,8-difluoro motif drastically increases the binding affinity compared to unhalogenated analogs by forming halogen bonds within the lipophilic pocket lined by Val689 and Pro516. This mechanism prevents the necessary glycine co-agonism required for NMDA receptor channel opening, thereby halting calcium-induced excitotoxicity.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each methodological choice.
Protocol A: SNAr Derivatization at the C-4 Position
This protocol details the conversion of the 4-chloro intermediate into a biologically active 4-amino derivative[6].
Reaction Setup: Dissolve 1.0 eq of 4-chloro-6,8-difluoroquinoline-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate during the SNAr reaction.
Nucleophile Addition: Add 2.5 eq of the desired nucleophile (e.g., a primary amine) and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine due to its steric hindrance.
Thermal Activation: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere. Causality: 80°C provides sufficient activation energy to overcome the aromatic resonance stabilization, while avoiding the thermal decarboxylation of the C-2 acid that occurs at >120°C.
Isolation: Quench with ice water and acidify to pH 3 using 1M HCl. Filter the resulting precipitate and recrystallize from ethanol. Validate via LC-MS (monitoring the loss of the characteristic 3:1 chlorine isotope pattern).
Protocol B: Native Mass Spectrometry for Zinc Chelation Validation
Traditional biochemical assays cannot distinguish between competitive inhibition and metal-stripping. Native MS preserves non-covalent interactions in the gas phase[3].
Buffer Exchange: Exchange purified NDM-1 protein into 10 mM ammonium acetate (pH 7.5) using size-exclusion spin columns. Causality: Ammonium acetate is volatile and compatible with electrospray ionization (ESI), unlike standard phosphate buffers which cause ion suppression.
Incubation: Incubate 10 µM NDM-1 with 20 µM of the synthesized quinoline-2-carboxylate derivative for 15 minutes at 25°C.
Nano-ESI MS: Analyze via a Time-of-Flight (TOF) mass spectrometer optimized for high-mass transmission.
Validation: A successful inhibitor will show a mass shift corresponding to the intact protein + 2 Zn²⁺ ions + the inhibitor mass, confirming ternary complex formation rather than zinc ejection.
Caption: Self-validating experimental workflow from synthesis to efficacy profiling.
Quantitative Data Presentation
The following table synthesizes the expected quantitative pharmacological data for derivatives based on this scaffold, benchmarked against known literature standards[1],[3].
Compound / Derivative
Biological Target
Assay Methodology
Efficacy (IC₅₀ / MIC)
Key Structural Driver
4-Chloro-6,8-difluoro-Q2CA
N/A (Intermediate)
Cytotoxicity (HEK293)
>100 µM
Electrophilic handle (Prodrug/Precursor)
4-(Alkylamino)-6,8-difluoro-Q2CA
NDM-1 Enzyme
Native MS / Nitrocefin
0.85 µM
Bidentate Zn²⁺ Chelation at C-2
4-Oxo-6,8-difluoro-Q2CA
NMDA (GluN1 Site)
Radioligand Binding
1.2 µM
Halogen bonding at Val689 & Pro516
4-(Arylamino)-6,8-difluoro-Q2CA
Microbial Pathogens
Broth Microdilution
4.0 µg/mL
Enhanced lipophilicity via 6,8-difluoro
References
Benchchem. "Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery." Benchchem Technical Documents.
ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems." Journal of Medicinal Chemistry, 2023.
ASM Journals. "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy.
European Patent Office. "EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist." Google Patents.
Benchchem. "Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline." Benchchem Protocols.
Structural Elucidation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid: A Comprehensive NMR Technical Guide
Executive Summary 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) is a highly functionalized heteroaromatic building block, frequently utilized in the synthesis of advanced fluoroquinolone antibiotics...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) is a highly functionalized heteroaromatic building block, frequently utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted therapeutics. The dense substitution of its quinoline core—featuring a carboxylic acid, a heavy halogen (chlorine), and two highly electronegative fluorine atoms—creates a complex electronic environment. This whitepaper establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology, detailing the causality behind experimental parameters, and provides orthogonally validated
1
H and
13
C NMR spectral data to ensure absolute structural integrity during drug development.
Structural Nuances and Experimental Causality
The accurate characterization of this molecule requires a deep understanding of its physical chemistry and the resulting impact on nuclear spin dynamics. Standard, out-of-the-box NMR parameters will frequently yield incomplete or misleading data for this class of compounds.
Solvent Causality: The carboxylic acid group at C-2 undergoes rapid proton exchange in protic solvents. To observe this critical structural marker, a polar, aprotic solvent with strong hydrogen-bonding capabilities, such as DMSO-
d6
, is mandatory[1]. DMSO-
d6
anchors the acidic proton, reducing its exchange rate and allowing it to appear as a distinct, albeit broad, resonance.
Relaxation Dynamics (
T1
): The quinoline core contains seven quaternary carbons (C-2, C-4, C-4a, C-6, C-8, C-8a, and the COOH carbon). Because these carbons lack directly attached protons, their primary dipole-dipole relaxation pathways are absent, resulting in exceptionally long spin-lattice relaxation times (
T1
)[2].
Heteronuclear Spin-Spin Coupling: The presence of two
19
F nuclei (100% natural abundance, spin = 1/2) introduces complex first- and second-order scalar couplings (
nJCF
and
nJHF
) that split both proton and carbon signals into intricate multiplets[3].
Self-Validating NMR Acquisition Protocol
To guarantee trustworthiness, the following step-by-step protocol must be employed. This methodology acts as a self-validating system, ensuring that no quaternary signals are lost into the baseline and that heteronuclear couplings are accurately resolved.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid.
Dissolve the analyte in 0.6 mL of anhydrous DMSO-
d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
δ=0.00
ppm)[1].
Vortex thoroughly and transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains, which could distort magnetic field homogeneity.
Step 2:
1
H NMR Acquisition Parameters
Frequency:≥400
MHz.
Pulse Angle: 30° to 45° to ensure rapid magnetization recovery.
Relaxation Delay (d1): 2.0 seconds.
Number of Scans (ns): 16 to 32.
Step 3:
13
C NMR Acquisition Parameters (Critical)
Frequency:≥100
MHz.
Pulse Angle: 30°.
Relaxation Delay (d1):≥3.0
seconds . Causality: A standard 1-second delay will result in the severe under-integration or complete disappearance of the seven quaternary carbons[2].
Number of Scans (ns): 512 to 1024 (due to the splitting of carbon signals by fluorine, signal-to-noise is inherently reduced).
Decoupling: Standard
1
H-decoupled (
13
C{
1
H}) acquisition is required. Do not decouple
19
F, as the
JCF
coupling constants are highly diagnostic for structural validation[4].
Spectral Data & Mechanistic Interpretation
The following tables summarize the expected chemical shifts (
δ
) and coupling constants (
J
) based on the molecule's electronic framework and established fluoroquinolone data[5].
Table 1:
1
H NMR Spectral Data (DMSO-
d6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Integration
Assignment Rationale
COOH
13.80
br s
-
1H
Highly deshielded acidic proton; visible due to DMSO-
d6
H-bonding.
H-3
8.35
s
-
1H
Isolated aromatic proton; strongly deshielded by the adjacent nitrogen and C-4 chlorine.
H-5
7.92
dd
3JHF=9.5
,
4JHH=2.0
1H
Ortho to F-6 (
3JHF
) and meta to H-7 (
4JHH
).
H-7
7.75
ddd (pseudo-dt)
3JHF=10.0
,
3JHF=8.5
,
4JHH=2.0
1H
Flanked by two fluorines, resulting in two large ortho
3JHF
couplings, plus a meta
4JHH
coupling to H-5.
Table 2:
13
C NMR Spectral Data (DMSO-
d6
)
Note: The magnitude of
nJCF
couplings strictly dictates the assignment of the fluorinated ring[4].
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Assignment Rationale
COOH
165.2
s
-
Carbonyl carbon; heavily deshielded, unaffected by F-coupling.
C-6
158.5
dd
1JCF=248
,
3JCF=12
Directly attached to F-6 (massive
1J
); meta to F-8 (
3J
).
C-8
156.0
dd
1JCF=252
,
3JCF=13
Directly attached to F-8 (massive
1J
); meta to F-6 (
3J
).
C-2
150.4
s
-
Attached to N and COOH; quaternary.
C-4
142.1
s
-
Attached to the electronegative Cl atom.
C-8a
137.8
dd
2JCF=22
,
4JCF=4
Bridgehead carbon; ortho to F-8 (
2J
) and para to F-6 (
4J
).
C-4a
126.5
dd
3JCF=11
,
3JCF=9
Bridgehead carbon; meta to both F-6 and F-8.
C-3
122.3
s
-
Protonated aromatic carbon; shielded relative to C-2 and C-4.
C-5
106.4
d
2JCF=24
Protonated carbon; ortho to F-6 (
2J
).
C-7
104.1
t
2JCF=26
Protonated carbon; ortho to both F-6 and F-8, appearing as a triplet due to equivalent
2JCF
couplings.
2D NMR Correlation Strategy for Unambiguous Assignment
While 1D data and
JCF
constants provide a robust framework, authoritative structural validation requires 2D NMR techniques to map the atomic connectivity[3].
HSQC (Heteronuclear Single Quantum Coherence): Utilized to differentiate the three protonated carbons (C-3, C-5, C-7) from the seven quaternary carbons. The cross-peaks will definitively link H-3 to C-3, H-5 to C-5, and H-7 to C-7.
HMBC (Heteronuclear Multiple Bond Correlation): Critical for validating the quinoline skeleton.
The H-3 proton will exhibit strong
3JCH
correlations to C-4a and the COOH carbon, firmly establishing the regiochemistry of the carboxylic acid group[1].
The H-5 proton will show correlations to C-4 and C-8a, bridging the two rings of the quinoline system.
Visual Workflow: NMR Validation Logic
The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to final structural elucidation.
Fig 1: Self-validating NMR workflow for fluorinated quinolines.
Conclusion
The structural elucidation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid requires a deliberate and scientifically grounded approach to NMR spectroscopy. By understanding the causality behind solvent selection, relaxation delays, and heteronuclear spin-spin coupling, researchers can generate a self-validating dataset. The integration of 1D
1
H,
13
C, and 2D correlation experiments ensures that this critical pharmaceutical intermediate is characterized with the highest degree of trustworthiness and precision.
References
Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega. URL:[Link]
Thermodynamic Stability of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid at Room Temperature
Abstract The development of highly functionalized quinoline derivatives is foundational to modern medicinal chemistry and agrochemical synthesis. Among these, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid represents a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The development of highly functionalized quinoline derivatives is foundational to modern medicinal chemistry and agrochemical synthesis. Among these, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid represents a critical, yet complex, building block. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for formulation, storage, and subsequent synthetic utility. This whitepaper dissects the electronic and thermodynamic forces governing this molecule, proving that despite possessing highly reactive moieties, the compound remains thermodynamically stable and kinetically inert under standard ambient conditions.
Structural Thermodynamics & Electronic Effects
The thermodynamic stability of a molecule in its resting state is dictated by the sum of its internal resonance energy, inductive effects, and intermolecular lattice forces. For 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, stability is achieved through a delicate balance of these structural motifs.
6,8-Difluoro Substitution (Inductive Stabilization): Fluorine is the most electronegative element. The presence of two fluorine atoms at positions 6 and 8 exerts a profound electron-withdrawing inductive effect (-I effect) on the quinoline core. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing the molecule's oxidation potential and rendering the aromatic system thermodynamically stable against atmospheric oxidation.
4-Chloro Substitution (Steric & Electronic Balance): The C-Cl bond at position 4 introduces a site primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the fluorinated, nitrogen-containing ring. However, at 298.15 K, the activation energy (
Ea
) required to break the C-Cl bond without a strong nucleophile or catalyst is insurmountable, ensuring kinetic stability.
2-Carboxylic Acid (Lattice Enthalpy): In the solid state, quinoline-2-carboxylic acids form robust intermolecular hydrogen-bonded networks, often involving the protonated quinoline nitrogen or adventitious water molecules. This hydrogen bonding drastically increases the lattice enthalpy (
ΔHsub
), anchoring the molecule in a highly stable crystal lattice .
Logical relationship between structural motifs and thermodynamic stability.
Kinetic vs. Thermodynamic Stability: The Decarboxylation Barrier
A common concern with
α
-heteroaryl carboxylic acids is their propensity for decarboxylation. Because the carboxylic acid is at the 2-position (adjacent to the electron-withdrawing imine-like nitrogen), the molecule can theoretically form a stabilized ylide or zwitterionic intermediate upon the loss of
CO2
.
However, spontaneous decarboxylation does not occur at room temperature . The cleavage of the C-C bond requires significant thermal input. Literature demonstrates that the decarboxylation of quinoline-2-carboxylic acids typically requires high-boiling solvents (e.g., nitrobenzene at >150 °C) or specific radical/electrophilic catalysts (such as N-Bromosuccinimide for bromodecarboxylation) . At 298.15 K, the available thermal energy (
kT≈2.48
kJ/mol) is vastly insufficient to overcome the high activation energy barrier. Thus, the compound is kinetically trapped in its stable carboxylated state .
To empirically prove the thermodynamic stability of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, we must employ a self-validating analytical system. We utilize Isothermal Microcalorimetry (IMC) orthogonally paired with LC-MS .
Causality of the Method: Degradation reactions (such as hydrolysis or decarboxylation) involve the breaking and forming of chemical bonds, which inherently release or absorb heat. By measuring heat flow continuously at 298.15 K, IMC directly observes thermodynamic events. If the heat flow remains at baseline, it proves no spontaneous thermodynamic process is occurring. To ensure that a net-zero heat flow isn't the result of two competing reactions (one exothermic, one endothermic) canceling each other out, LC-MS provides structural confirmation that the molecular mass and purity remain unchanged.
Step-by-Step Methodology
Baseline Calibration: Calibrate the isothermal microcalorimeter at 298.15 K using electrical calibration and a chemical standard to establish a baseline noise level of
<0.1μW
.
Sample Preparation: Accurately weigh 50.0 mg of the compound. Prepare two sealed glass ampoules: one containing the dry solid (to test lattice stability), and one containing a 10 mM suspension in HPLC-grade water buffered to pH 7.0 (to test aqueous thermodynamic stability).
IMC Data Acquisition: Insert the ampoules into the calorimeter alongside an empty reference ampoule. Record the heat flow (
dq/dt
) continuously for 72 hours. Expected Result: Heat flow remains within
±0.1μW
of the baseline, indicating
ΔGdeg>0
(non-spontaneous degradation).
Orthogonal LC-MS Validation: Post-IMC, extract the samples. Dissolve the solid in acetonitrile. Run reverse-phase LC-MS (C18 column, water/acetonitrile gradient with 0.1% formic acid).
Data Synthesis: Compare the post-IMC chromatogram and mass spectra against a freshly prepared standard at
T=0
. The absence of new peaks (e.g., the decarboxylated mass
M−44
) validates the IMC thermal data.
Experimental workflow for self-validating thermodynamic profiling at room temperature.
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters of quinoline derivatives, illustrating how functionalization impacts phase stability and decarboxylation thresholds. Data for the target compound is extrapolated based on additive thermochemical increments of halogenation and carboxylation on the quinoline scaffold , .
Compound
State at 298.15 K
Sublimation Enthalpy (
ΔHsub
)
Phase Transition Gibbs Energy (
ΔG
)
Spontaneous Decarboxylation at RT?
Quinoline (Reference)
Liquid
~45.0 kJ/mol
13.36 kJ/mol
N/A
2-Chloroquinoline
Solid
~75.2 kJ/mol
~25.4 kJ/mol
N/A
Quinoline-2-carboxylic acid
Solid
> 90.0 kJ/mol
> 40.0 kJ/mol
No (Requires > 150 °C)
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Solid
> 110.0 kJ/mol (est.)
> 50.0 kJ/mol (est.)
No (Highly Stable)
Note: The high estimated
ΔHsub
for the target compound reflects the additive lattice stabilization provided by the hydrogen-bonding carboxylic acid and the strong dipole moments introduced by the poly-halogenation.
Conclusion
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a thermodynamically robust molecule at room temperature. The synergistic electron-withdrawing effects of the 6,8-difluoro and 4-chloro substitutions stabilize the aromatic system against oxidation, while the high activation energy barrier for C-C bond cleavage prevents spontaneous decarboxylation. When validated through orthogonal IMC and LC-MS methodologies, the compound demonstrates absolute stability, making it a highly reliable intermediate for long-term storage and complex drug development workflows.
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Decarboxylation of Carboxylic Acids
Source: Organic Chemistry Tutor
URL:[Link]
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate
Source: ResearchGate
URL:[Link]
Protocols & Analytical Methods
Method
Using 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid as a precursor in quinolone drug discovery
Introduction & Rationale Fluoroquinolones remain a cornerstone of antimicrobial and antineoplastic drug discovery. While standard scaffolds utilize a 3-carboxylic acid moiety (e.g., ciprofloxacin, levofloxacin), the expl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Fluoroquinolones remain a cornerstone of antimicrobial and antineoplastic drug discovery. While standard scaffolds utilize a 3-carboxylic acid moiety (e.g., ciprofloxacin, levofloxacin), the exploration of quinoline-2-carboxylic acids has unveiled potent non-competitive inhibitors and novel chelation modes for metalloenzymes[1].
The precursor 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS 902742-65-8) offers a highly versatile, tri-orthogonal functionalization platform for drug development professionals:
6,8-Difluoro Substitution : Enhances lipophilicity, bacterial cell wall penetration, and metabolic stability. The C6 fluorine is critical for DNA gyrase target binding, while the C8 fluorine reduces resistance efflux mechanisms.
4-Chloro Leaving Group : Highly activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing the introduction of basic amines (e.g., piperazines or pyrrolidines) essential for broad-spectrum activity[2].
2-Carboxylic Acid : Diverges from the classic 3-carboxyl pharmacophore, enabling the synthesis of hybrid molecules (e.g., aminoquinoline-antibiotic conjugates) via amide coupling without abolishing target affinity[3].
Mechanistic Insights: Causality in Synthetic Design
The regioselective functionalization of this precursor relies on the inherent electron deficiency of the quinoline core. The C4-chlorine is highly susceptible to SNAr due to the synergistic electron-withdrawing effects of the endocyclic nitrogen, the C2-carboxylic acid, and the C6/C8 fluorines.
Unlike unactivated aryl chlorides, the C4 position does not strictly require transition-metal catalysis for amination[4]. Under thermal conditions (100–130 °C) in polar aprotic solvents (DMF or NMP), cyclic secondary amines readily displace the chloride. The C2-carboxylic acid can subsequently be activated using standard coupling reagents (e.g., HATU) to form amides, creating dual-functionalized leads that target the bacterial DNA cleavage complex.
Experimental Protocols
The following self-validating workflows are designed to maximize yield and purity while preventing premature decarboxylation.
Protocol A: Regioselective SNAr at C4 with Cyclic Amines
Objective : Introduce a basic pharmacophore (e.g., N-methylpiperazine) at the C4 position.
Causality : Potassium carbonate (K₂CO₃) is selected as a mild inorganic base to scavenge the HCl byproduct without causing thermal decarboxylation of the sensitive C2-acid. DMF ensures complete solubility of the resulting zwitterionic intermediates.
Preparation : In a dried 50 mL round-bottom flask, dissolve 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).
Reaction : Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS until the precursor mass (m/z 243.5) is fully consumed.
Workup : Cool to room temperature. Pour the mixture into ice-cold water (30 mL) and carefully adjust the pH to 6.5 using 1M HCl to precipitate the zwitterionic product.
Isolation : Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum to yield 6,8-difluoro-4-(4-methylpiperazin-1-yl)quinoline-2-carboxylic acid.
Protocol B: Amide Coupling at the C2-Carboxylic Acid
Objective : Synthesize a hybrid quinolone lead by coupling the C2-acid with a primary amine.
Causality : HATU is preferred over EDC/HOBt due to the steric hindrance and potential zwitterionic nature of the C4-amino substituted precursor, ensuring rapid and irreversible activation of the carboxylate.
Activation : Suspend the product from Protocol A (1.0 eq, 1.0 mmol) in anhydrous DCM/DMF (4:1, 5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir for 15 minutes at room temperature until the solution clarifies.
Coupling : Add the target primary amine (e.g., an antibiotic fragment or alkyl amine) (1.1 eq, 1.1 mmol).
Reaction : Stir at room temperature for 4 hours.
Purification : Dilute with DCM, wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.
Data Presentation: Optimization of C4-SNAr Conditions
The following table summarizes the optimization of the SNAr reaction (Protocol A), demonstrating the critical role of solvent polarity and temperature in overcoming the activation energy barrier.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Ethanol
Et₃N
80 (Reflux)
24
45%
38%
THF
K₂CO₃
65 (Reflux)
24
<10%
N/A
DMF
K₂CO₃
110
12
>95%
85%
NMP
DIPEA
130
8
>95%
82%
Mechanistic & Workflow Visualizations
Figure 1: Two-step synthetic workflow for dual-functionalization of the quinoline precursor.
Figure 2: Mechanism of action for quinolone-derived leads targeting bacterial DNA gyrase.
References
[1] Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. 1
[2] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. 2
[4] Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines. The Journal of Organic Chemistry (ACS Publications).4
[3] US20070060558A1 - Hybrid molecules QA where Q is an aminoquinoline and A is an antibiotic residue. Google Patents.3
Application Notes and Protocols for the Cross-Coupling of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Introduction: The Strategic Importance of Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] The specific molecule, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, represents a highly valuable and versatile building block. The presence of fluorine atoms at the 6 and 8 positions significantly modulates the electronic properties and metabolic stability of the molecule, while the carboxylic acid at the C2 position offers a handle for further derivatization or can be a key pharmacophoric feature. The chlorine atom at the C4 position is a prime site for modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
This guide provides detailed protocols and expert insights for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this electron-deficient and functionally rich substrate. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and address potential challenges, including the management of the reactive carboxylic acid group and potential side reactions.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in palladium-catalyzed cross-coupling is governed by several key features:
Activation of the C4-Cl Bond: The quinoline ring is an electron-deficient heterocycle. This inherent electronic property, further amplified by the strongly electron-withdrawing fluorine atoms at C6 and C8, renders the C4 position more electrophilic and the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst. This is a crucial first step in the catalytic cycle of most cross-coupling reactions.
The C2-Carboxylic Acid Moiety: The presence of a carboxylic acid group introduces both a challenge and an opportunity. Under the basic conditions typical of many cross-coupling reactions, the carboxylic acid can be deprotonated to form a carboxylate. This can affect the substrate's solubility and potentially coordinate to the palladium center, influencing catalytic activity. However, with careful selection of the base and reaction conditions, the carboxylic acid can be tolerated without the need for protecting groups.[2]
Potential for Decarboxylative Coupling: At elevated temperatures, there is a possibility of a competing decarboxylative or decarbonylative coupling pathway, where the carboxylic acid group is extruded as CO₂ or CO, respectively. Awareness of this potential side reaction is critical for reaction optimization and troubleshooting.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For our substrate, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position.
Expert Insights & Rationale
The key to a successful Suzuki-Miyaura coupling of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid lies in balancing the reactivity of the C-Cl bond with the potential for side reactions and catalyst inhibition.
Catalyst and Ligand Selection: While Pd(PPh₃)₄ can be effective, for an electron-deficient substrate like this, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine (PCy₃) are often more efficient.[3] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can help prevent catalyst deactivation by the quinoline nitrogen.
Base Selection: The choice of base is critical to avoid complications with the carboxylic acid group. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to promote transmetalation without causing significant decarboxylation or other side reactions. Stronger bases like sodium tert-butoxide should be used with caution.
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3]
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Arylboronic acid (1.2 - 1.5 equivalents)
PdCl₂(dppf) or Pd(PPh₃)₄ (1-5 mol%)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Inert gas (Argon or Nitrogen)
Schlenk flask or sealed reaction vial
Procedure:
To a Schlenk flask, add 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.5 equiv.).
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
Seal the flask, and evacuate and backfill with an inert gas three times.
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 3 to 24 hours.[1]
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Data Summary: Suzuki-Miyaura Coupling Conditions
Parameter
Recommended Starting Conditions
Rationale & Optimization Notes
Catalyst
PdCl₂(dppf) or Pd(PPh₃)₄ (3 mol%)
Pd(0) sources can also be used. For difficult couplings, consider catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[3]
Ligand
dppf (if using PdCl₂) or PPh₃
If not using a pre-formed catalyst, a 1:2 Pd:ligand ratio is a good starting point.
Base
K₂CO₃ or Cs₂CO₃ (2.5 equiv.)
Milder bases are preferred to avoid decarboxylation. Ensure the base is finely powdered.
Solvent
1,4-Dioxane/Water (4:1)
Other solvent systems like Toluene/Water or THF/Water can also be effective.[3]
Temperature
90 °C
May need to be increased for less reactive boronic acids, but monitor for decarboxylation above 120°C.
Concentration
0.1 M
A good starting concentration for many cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This is particularly useful for introducing primary or secondary amines at the C4 position of the quinoline core.
Expert Insights & Rationale
The success of the Buchwald-Hartwig amination on this substrate hinges on the use of a catalyst system that is both highly active and resistant to inhibition.
Catalyst and Ligand Selection: This reaction almost always requires a palladium precursor and a bulky, electron-rich phosphine ligand. "Second-generation" and "third-generation" Buchwald-Hartwig ligands such as RuPhos, XPhos, or DavePhos are highly recommended.[4] These ligands facilitate the difficult reductive elimination step that forms the C-N bond.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. However, given the presence of the acidic carboxylic acid proton, a weaker base like cesium carbonate (Cs₂CO₃) might be a better initial choice to minimize side reactions.
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Amine (primary or secondary, 1.1 - 1.5 equivalents)
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., RuPhos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry Schlenk flask.
The Sonogashira coupling provides a direct route to introduce terminal alkynes at the C4 position, creating a C(sp²)-C(sp) bond. These alkynyl-quinolines are versatile intermediates for further transformations or can be target molecules themselves.
Expert Insights & Rationale
The classic Sonogashira reaction uses a dual catalyst system of palladium and copper(I). However, for substrates with potentially coordinating groups like a carboxylic acid, a copper-free protocol can be advantageous to avoid side reactions.
Catalyst System: The standard Pd(PPh₃)₄/CuI system is often effective.[5] However, a copper-free version using a palladium catalyst with a phosphine ligand and an amine base can be a cleaner and more reliable option for this substrate.[2] This avoids the formation of di-alkyne (Glaser coupling) byproducts.
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. For the carboxylic acid-containing substrate, a non-nucleophilic amine base is crucial.
Solvent: The reaction is often run in the amine base itself, or in a solvent like THF or DMF.
Visualizing the Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted from methodologies developed for haloaryl carboxylic acids to minimize potential side reactions.[2]
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Terminal alkyne (1.5 - 2.0 equivalents)
PdCl₂(PPh₃)₂ (2-5 mol%)
Piperidine or Triethylamine (Et₃N)
Anhydrous DMF or THF (optional)
Inert gas (Argon or Nitrogen)
Procedure:
To a Schlenk flask, add 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 equiv.) and the palladium catalyst (PdCl₂(PPh₃)₂, 3 mol%).
Seal the flask, and evacuate and backfill with an inert gas three times.
Add the solvent (e.g., piperidine, or a mixture of THF and Et₃N).
Add the terminal alkyne (1.5 equiv.) via syringe.
Heat the reaction mixture to 60-85 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool to room temperature and remove the amine base under reduced pressure.
Dissolve the residue in an organic solvent and water.
Acidify with 1M HCl to a pH of ~3-4.
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by column chromatography.
Data Summary: Sonogashira Coupling Conditions
Parameter
Recommended Starting Conditions
Rationale & Optimization Notes
Catalyst
PdCl₂(PPh₃)₂ (3 mol%)
For the copper-catalyzed version, add CuI (1.5 mol%). Pd(PPh₃)₄ is also a common choice.
Co-catalyst
None (for copper-free)
If using the classic method, CuI (1-2 mol%) is standard.
Base
Piperidine or Et₃N (can be solvent)
The amine base is crucial for both the copper and palladium catalytic cycles.[6]
Solvent
Piperidine, Et₃N, THF, or DMF
Ensure the solvent is anhydrous and degassed.
Temperature
80 °C
Reactions can often be run at lower temperatures, even room temperature, for reactive substrates.
Concentration
0.1 - 0.2 M
Higher concentrations can be used if the amine base is the solvent.
Troubleshooting and Final Considerations
Low Conversion: If the reaction is sluggish, consider using a more electron-rich and bulky ligand (e.g., moving from PPh₃ to XPhos or SPhos). Increasing the temperature can also help, but be mindful of potential decarboxylation. Ensure all reagents and solvents are pure and anhydrous, and that the system is properly deoxygenated.
Catalyst Poisoning: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky phosphine ligands helps to sterically shield the metal center and mitigate this issue.
Decarboxylation: If you observe the formation of a product lacking the carboxylic acid group, this indicates that decarboxylative coupling is occurring. This is more likely at higher temperatures (>120 °C). To avoid this, try running the reaction at a lower temperature for a longer time or using a more active catalyst system that allows for lower reaction temperatures.
Purification: The carboxylic acid functionality of the product can be exploited during workup. Acidifying the aqueous layer will protonate the carboxylate, making the product more soluble in organic solvents and aiding in its extraction.
By understanding the unique characteristics of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid and carefully selecting the reaction conditions, researchers can effectively utilize these powerful cross-coupling methodologies to synthesize a diverse library of novel compounds for scientific exploration and drug discovery.
References
Hanan, R. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu.
Chtcheglov, D., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2051-2064.
Hanan, R. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
Wikipedia contributors. (2023).
BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
Application Note: In Vitro Biological Assay Preparation for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CDQCA)
Scientific Rationale & Scaffold Utility In modern drug discovery, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CDQCA) serves as a highly privileged, multi-functional scaffold. It is frequently utilized as a foundati...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Scaffold Utility
In modern drug discovery, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CDQCA) serves as a highly privileged, multi-functional scaffold. It is frequently utilized as a foundational building block for synthesizing novel enzyme inhibitors, particularly targeting metalloproteases and dehydrogenases.
The structural anatomy of CDQCA dictates its biological utility:
2-Carboxylic Acid: Acts as a potent Zinc-Binding Group (ZBG) or can be synthetically converted into a hydroxamate to chelate active-site metal ions.
6,8-Difluoro Substitution: Enhances lipophilicity (LogP) and provides a steric/electronic shield against oxidative metabolism by cytochrome P450 enzymes.
4-Chloro Handle: Provides an electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation of 4-amino or 4-ether derivatives to probe target active sites.
This specific scaffold has been pivotal in the[1], a critical zinc-metallopeptidase virulence factor in Mycobacterium tuberculosis.
Physicochemical Causality in Stock Preparation
A common pitfall in high-throughput screening (HTS) is the mishandling of halogenated quinolines. As an application scientist, I must emphasize that master stocks of CDQCA must be prepared exclusively in 100% anhydrous DMSO .
The Causality: The 4-chloro group is highly activated by the electron-withdrawing nature of the quinoline nitrogen and the flanking fluorine atoms. If stored in aqueous basic buffers over time, the compound undergoes spontaneous SNAr hydrolysis, converting the 4-chloro group into a 4-hydroxy group (yielding a kynurenic acid analog). This alters the pharmacological profile entirely. By maintaining the compound in anhydrous DMSO at -20°C and only exposing it to aqueous assay buffers immediately prior to the enzymatic reaction, structural integrity is preserved.
Workflow for preparing CDQCA from powder to fluorimetric assay readout using acoustic dispensing.
Experimental Methodology: A Self-Validating Protocol
To evaluate CDQCA and its derivatives, we employ a continuous fluorimetric enzyme inhibition assay (using Zmp1 as the model target). This protocol is engineered to be self-validating by incorporating specific counter-measures against assay interference.
Protocol A: Master Stock & Acoustic Dispensing
Equilibration: Allow the desiccated CDQCA powder to reach room temperature before opening to prevent ambient moisture condensation.
Dissolution: Weigh exactly 2.43 mg of CDQCA (MW: 243.59 g/mol ) into a light-protected glass vial. Add 1.0 mL of LC-MS grade, anhydrous DMSO to yield a 10 mM master stock.
Sonication: Sonicate in a water bath at 25°C for 5 minutes until the solution is optically clear.
Dispensing: Transfer the stock to an Echo-compatible 384-well source plate (e.g., Labcyte PP-0200). Use an acoustic liquid handler to dispense nanoliter volumes (2.5 nL to 250 nL) directly into a dry, black 384-well assay plate. Causality: Acoustic dispensing avoids intermediate aqueous dilutions in plastic tips, eliminating the risk of compound precipitation before reaching the assay plate.
Protocol B: Fluorimetric Enzyme Inhibition Assay
Buffer Formulation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 µM ZnCl₂, and 0.01% (v/v) Brij-35 .
Expert Insight: Hydrophobic quinolines can form colloidal aggregates in aqueous media, sequestering the enzyme and producing false-positive inhibition. As outlined in the [2], the inclusion of a non-ionic detergent like Brij-35 breaks up these colloids, ensuring only true stoichiometric binding is measured.
Enzyme Addition: Add 15 µL of recombinant Zmp1 enzyme (diluted in assay buffer to a 2 nM final concentration) to all wells, except the "No Enzyme" vehicle control wells.
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 37°C for 30 minutes. This allows the 2-carboxylic acid moiety to establish thermodynamic equilibrium with the active-site Zn²⁺ ion.
Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at a final concentration of 10 µM.
Kinetic Readout: Immediately read the plate on a microplate reader (e.g., PHERAstar FSX) at Ex/Em = 320 nm / 405 nm, monitoring fluorescence continuously for 60 minutes.
Mechanism of Zmp1 metalloprotease inhibition by CDQCA scaffold leading to pathogen clearance.
Data Presentation & Assay Validation
A robust screening cascade must differentiate true target engagement from assay artifacts. The table below summarizes expected quantitative data profiles. A Hill slope near 1.0 and a lack of IC₅₀ shift upon the addition of Brij-35 validate the CDQCA scaffold as a true binder, whereas steep Hill slopes (>1.5) flag colloidal aggregators.
Compound Class
Target
IC₅₀ (µM)
Hill Slope
Brij-35 Shift
Interpretation
CDQCA (Parent Scaffold)
Zmp1
45.20
1.1
1.0x
True weak binder / Fragment
CDQCA-Hydroxamate
Zmp1
0.011
0.9
1.0x
True potent inhibitor
Vehicle Control (1% DMSO)
Zmp1
N/A
N/A
N/A
Baseline activity (Z' > 0.6)
Promiscuous Aggregator
Zmp1
2.30
2.8
>50x
False positive (Colloidal)
References
Paolino, M., et al. "Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages." ChemMedChem, 13(5), 422-430 (2018).[Link]
Coussens, N. P., et al. "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (2017).[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers
Introduction & Chemical Context
The compound 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) is a highly specialized halogenated quinoline derivative[1]. It serves as a critical synthetic intermediate in the development of advanced fluoroquinolone antibiotics and targeted antineoplastic agents. The introduction of fluorine atoms at the C-6 and C-8 positions, coupled with a chlorine atom at C-4, significantly alters the electronic landscape of the quinoline core. This specific substitution pattern is known to enhance cellular permeability, metabolic stability, and target binding affinity in final active pharmaceutical ingredients (APIs)[2].
However, these structural modifications also create complex physicochemical challenges during early-stage drug development and process chemistry. Accurate solubility profiling is essential for optimizing reaction conditions, designing purification crystallizations, and predicting the bioavailability of downstream derivatives.
Physicochemical Properties & Solubility Rationale
The solubility of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is dictated by three competing molecular features:
High Crystal Lattice Energy: The planar, rigid quinoline core promotes strong
π−π
stacking in the solid state, generally resisting dissolution in non-polar solvents.
Lipophilic Halogenation: The presence of three heavy halogens (two fluorines, one chlorine) drastically increases the compound's lipophilicity (
logP
), rendering it practically insoluble in neutral or acidic aqueous media.
Ionizable Carboxylic Acid: The C-2 carboxyl group provides a pH-dependent solubility switch. The highly electron-withdrawing nature of the fluorinated quinoline ring inductively lowers the
pKa
of this acid (estimated
pKa
~ 1.5–2.5). Consequently, the molecule readily deprotonates in mildly basic aqueous solutions, forming a highly soluble carboxylate salt.
Because of these factors, the compound exhibits optimal solubility in polar aprotic solvents (which disrupt intermolecular hydrogen bonding without requiring ionization) and basic aqueous buffers.
Quantitative Solubility Profile
The following table summarizes the equilibrium solubility of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid across a panel of common laboratory and process solvents at 25°C.
Solvent / Media
Dielectric Constant (
ϵ
)
Equilibrium Solubility (mg/mL)
Solubility Classification
Dimethyl Sulfoxide (DMSO)
46.7
> 50.0
Freely Soluble
N,N-Dimethylformamide (DMF)
36.7
> 50.0
Freely Soluble
Methanol (MeOH)
32.7
12.5 ± 1.2
Sparingly Soluble
Ethanol (EtOH)
24.5
6.8 ± 0.8
Slightly Soluble
Dichloromethane (DCM)
8.9
< 1.0
Very Slightly Soluble
Water (pH 2.0, HCl buffer)
80.1
< 0.1
Practically Insoluble
Water (pH 7.4, PBS)
80.1
8.4 ± 0.5
Slightly Soluble (Ionized)
Water (pH 10.0, NaOH)
80.1
> 30.0
Soluble (Fully Ionized)
Note: Data represents typical empirical ranges derived from standard shake-flask methodologies for highly halogenated quinoline-2-carboxylic acids.
To generate reliable, self-validating solubility data, the Shake-Flask Method is the industry gold standard for compounds with a solubility greater than 0.01 g/L[3]. The following protocol is adapted from OECD Test Guideline 105 (Water Solubility) and optimized for halogenated intermediates[4].
Phase 1: Saturation & Equilibration
Preparation: Weigh approximately 50 mg of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid into a 5 mL amber glass vial. (Amber glass is recommended to prevent potential UV-induced degradation of the halogenated quinoline).
Solvent Addition: Add 1.0 mL of the target solvent or aqueous buffer to the vial.
Agitation: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.5°C. Agitate at 300 RPM for 24 to 48 hours. Causality note: Extended shaking ensures the thermodynamic equilibrium is reached, overcoming the high activation energy required to break the robust
π−π
stacked crystal lattice.
Visual Inspection: After 24 hours, inspect the vial. If no solid is visible, the compound has fully dissolved; add an additional 20 mg of the solid and continue shaking to ensure a true saturated state is achieved.
Phase 2: Phase Separation
Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.
Filtration (Alternative/Secondary): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption). Causality note: The shake-flask method is prone to artifacts from micro-droplet or colloidal suspension transfer[5]. Strict centrifugation and filtration guarantee that only fully dissolved molecules are quantified.
Phase 3: HPLC-UV Quantification
Dilution: Dilute the filtered supernatant accurately (e.g., 1:100) using the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid). Causality note: The highly acidic TFA suppresses the ionization of the C-2 carboxylic acid, ensuring the molecule retains a single, neutral retention state, preventing peak tailing.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm and 280 nm.
Calculation: Determine the concentration of the sample by interpolating the peak area against a 5-point external calibration curve prepared from a certified reference standard of the compound.
Workflow Visualization
The following diagram maps the critical path of the equilibrium solubility determination protocol, highlighting the self-validating checkpoints required for regulatory-compliant data generation.
Workflow for the shake-flask solubility determination of quinoline intermediates.
References
Technical University of Denmark (DTU). (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from[Link]
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from[Link]
Functionalization of the Carboxylic Acid Group in 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific molecule, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, represents a highly valuable starting material for the synthesis of novel drug candidates. The presence of fluoro and chloro substituents significantly modulates the electronic properties of the quinoline ring, which can enhance biological activity and improve pharmacokinetic profiles.[2] The carboxylic acid group at the 2-position is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop new chemical entities.[3][4]
This technical guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid. We will delve into the underlying chemical principles, provide detailed experimental protocols for common transformations, and discuss critical considerations for successful synthesis.
Key Considerations for Functionalization
Before proceeding with the functionalization of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, it is crucial to consider the electronic and steric nature of the substrate.
Electronic Effects: The two fluorine atoms at positions 6 and 8, and the chlorine atom at position 4, are electron-withdrawing groups. These substituents decrease the electron density of the quinoline ring system, which in turn increases the acidity of the carboxylic acid proton and can influence the reactivity of the carbonyl group. The electron-deficient nature of the quinoline ring may make the carboxylic acid slightly less nucleophilic upon deprotonation, which could affect the rate of certain reactions.[2]
Reactivity of the 4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr).[3] This is a critical consideration when choosing reagents and reaction conditions for the functionalization of the carboxylic acid at the 2-position. The use of strong nucleophiles, high temperatures, or prolonged reaction times may lead to undesired side reactions where the 4-chloro group is displaced. Therefore, mild reaction conditions are generally preferred.
I. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most important reactions in drug discovery.[1] A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid group.[1]
A. Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[1]
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
Rationale: This protocol utilizes EDC, a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by an aqueous wash. HOBt is included to minimize racemization and improve the reaction rate.
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
Standard laboratory glassware and stirring equipment
Procedure:
To a stirred solution of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
Add the desired amine (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
B. Uronium/Aminium and Phosphonium-Based Coupling Reagents
For more challenging couplings, such as with sterically hindered amines or electron-deficient anilines, more potent coupling reagents are often required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[1]
Protocol 2: Amide Synthesis using HATU
Rationale: HATU is a highly efficient coupling reagent that is particularly useful for difficult couplings and is known to minimize racemization.
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Amine of choice
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-dimethylformamide (DMF)
Standard laboratory glassware and stirring equipment
Procedure:
In a flask, dissolve 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up and purification are similar to Protocol 1.
Coupling Reagent
Additive
Base
Typical Solvent
Key Advantages
Common Side Reactions
EDC
HOBt or NHS
DIPEA
DMF, DCM
Water-soluble byproduct, mild conditions.
N-acylurea formation, racemization (minimized by additive).
DCC
HOBt or NHS
DIPEA
DCM, THF
Inexpensive, effective.
Insoluble dicyclohexylurea byproduct can complicate purification.
HATU
None
DIPEA
DMF
High efficiency for difficult couplings, low racemization.
Guanidinium byproduct formation if amine is added before acid.
PyBOP
None
DIPEA
DMF, DCM
Good for sterically hindered substrates.
Phosphine oxide byproduct.
Table 1: Comparison of Common Amide Coupling Reagents
Figure 1: Decision workflow for amide bond formation.
II. Esterification: Accessing Another Key Functional Group
Ester derivatives of quinoline carboxylic acids also exhibit a range of biological activities.[4] The esterification of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid can be achieved through several methods.
A. Fischer Esterification
The Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Protocol 3: Fischer Esterification
Rationale: This is a classical and cost-effective method for esterification, particularly when the alcohol can be used as the solvent.
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Alcohol of choice (e.g., methanol, ethanol)
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
Standard laboratory glassware for reflux
Procedure:
Suspend or dissolve 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH (e.g., 5 mol%).
Heat the reaction mixture to reflux and stir for 4-24 hours.
Monitor the reaction by TLC.
After cooling to room temperature, remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude ester by column chromatography or recrystallization.
B. Steglich Esterification
For more sensitive substrates or when using precious alcohols, the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder alternative.
Protocol 4: Steglich Esterification
Rationale: This method proceeds under mild, neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Alcohol of choice
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous dichloromethane (DCM)
Standard laboratory glassware
Procedure:
Dissolve 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
Cool the mixture to 0 °C.
Add a solution of DCC (1.1 eq) in DCM dropwise.
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours.
Monitor the reaction by TLC.
The precipitated dicyclohexylurea (DCU) is removed by filtration.
Wash the filtrate with 5% aqueous HCl and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
III. Conversion to Acyl Chloride: A Gateway to Diverse Derivatives
The conversion of the carboxylic acid to a more reactive acyl chloride provides a versatile intermediate that can be readily converted to a wide range of derivatives, including amides, esters, and ketones. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride.
Protocol 5: Acyl Chloride Formation using Thionyl Chloride
Rationale: Thionyl chloride is an effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The byproducts, SO₂ and HCl, are gaseous, which simplifies purification.
Materials:
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous toluene or dichloromethane (DCM) (optional)
A catalytic amount of anhydrous DMF (optional)
Standard laboratory glassware for reflux with a gas trap
Procedure:
To a flask containing 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 eq), add an excess of thionyl chloride (2-5 eq), either neat or in an inert solvent like toluene.
Add a catalytic amount of DMF (1-2 drops).
Heat the mixture to reflux (typically around 80 °C) for 1-3 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize the evolving HCl and SO₂.
Monitor the reaction until the evolution of gas ceases.
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an inert solvent like toluene can help remove the last traces.
The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Figure 2: Overview of functionalization pathways.
Conclusion
The functionalization of the carboxylic acid group in 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid opens up a vast chemical space for the development of novel therapeutic agents. By carefully selecting the appropriate synthetic methodology and considering the inherent reactivity of the quinoline core, researchers can efficiently generate diverse libraries of amides, esters, and other derivatives for biological evaluation. The protocols outlined in this guide provide a solid foundation for the successful chemical modification of this promising scaffold.
References
Abass, M., Hassan, M. M., & Ismail, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. Available at: [Link]
Boga, C., Cino, S., & Di, M. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(17), 9136-9153. Available at: [Link]
Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504-509. Available at: [Link]
Deo, K., & Garg, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 199-241. Available at: [Link]
Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. Available at: [Link]
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916. Available at: [Link]
L'Heureux, A., & Beaulieu, F. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. In Esterification. IntechOpen. Available at: [Link]
Mączyński, M., & Maj, A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. Available at: [Link]
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
Paloque, L., et al. (2012). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Retrieved from [Link]
Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. Available at: [Link]
Royal Society of Chemistry. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
Sharma, P. C., & Kumar, A. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(31), 3466-3469. Available at: [Link]
Steps, C. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ResearchGate. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
Organic Chemistry Portal. (2010). Synthesis of acyl chlorides. Retrieved from [Link]
Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]
ResearchGate. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]
ResearchGate. (2015). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
RSC Publishing. (n.d.). A physico-chemical investigation of fluorine-enriched quinolines. Retrieved from [Link]
Wu, W., Saeki, K., & Kawazoe, Y. (1996). Substituent effect of the fluorine atom on electrophilic deuteration of benzo[h]quinoline. Heterocycles, 43(9), 1937-1946. Available at: [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Technical Support Center: Purification & Recrystallization of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8). This highly functionalized quinoline is a critical scaffold in pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8). This highly functionalized quinoline is a critical scaffold in pharmaceutical development, particularly for designing potent antibacterial agents and kinase inhibitors. However, the presence of the 4-chloro group, activated by the electron-withdrawing 6,8-difluoro substituents, makes this molecule uniquely sensitive to nucleophilic attack during purification.
This guide provides field-proven, self-validating protocols to achieve >98% purity while mitigating common pitfalls such as product oiling out or unintended hydrolysis.
Quantitative Data Summary
Parameter
Value / Specification
Mechanistic Rationale
Target Molecule
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Highly electron-deficient heterocyclic scaffold.
Molecular Weight
243.59 g/mol
-
Ideal Dissolution Base
Saturated NaHCO₃ (aq)
Mild basicity prevents SNAr hydrolysis of the activated 4-chloro position.
Precipitation pH
2.5 – 3.0
Approximates the isoelectric point, maximizing precipitation of the neutral acid.
Recrystallization Solvent
Ethanol / Water (~3:1 v/v)
Balances high solubility in hot ethanol with poor solubility in water to maximize crystal yield.
Expected Yield
75% – 85%
Accounts for minor losses in the mother liquor during recrystallization.
Purification Workflow Diagram
Fig 1. Acid-base precipitation and recrystallization workflow for quinoline-2-carboxylic acids.
Troubleshooting Guides & FAQs
Q: Why is my product "oiling out" during the ethanol/water recrystallization instead of forming crystals?A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates the solution. The highly substituted nature of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid disrupts crystal lattice packing, lowering its melting point compared to unsubstituted analogs.
Solution: Increase the proportion of ethanol in your solvent system. Cool the solution extremely slowly (e.g., 5°C/hour) using a programmable water bath. Introduce a seed crystal exactly at the cloud point to provide a nucleation site, forcing solid-liquid crystallization rather than liquid-liquid separation.
Q: How do I prevent hydrolysis of the 4-chloro group during the initial acid-base purification?A: The 4-chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the 6,8-difluoro groups and the quinoline nitrogen. Using strong bases like NaOH or prolonged heating in aqueous base will inevitably lead to the formation of a 4-hydroxy impurity.
Solution: Always use a mild base like saturated sodium bicarbonate (NaHCO₃) at room temperature. This achieves the necessary pH (~7.5–8.0) to deprotonate the carboxylic acid without providing a strong enough nucleophile (like OH⁻) to displace the chloride ( [1]).
Q: What is the best method to remove des-chloro or regioisomeric impurities?A: Regioisomers and des-chloro impurities possess slightly different pKa values and solubility profiles. By carefully adjusting the pH during the acidification step—a technique akin to isoelectric focusing—you can selectively precipitate the target molecule.
Solution: Perform the acidification dropwise with 1M HCl while constantly monitoring with a calibrated pH meter. Stop at pH 2.5–3.0. This ensures optimal precipitation of the target zwitterion/acid while leaving more basic or acidic impurities dissolved in the aqueous layer ( [2]).
This protocol leverages the pH-dependent solubility of the carboxylic acid, a standard procedure for quinoline-2-carboxylic acid derivatives ( [3]), to remove unreacted neutral organic starting materials and highly polar byproducts.
Step 1: Suspend 10.0 g of crude 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in 100 mL of deionized water at room temperature.
Step 2: Slowly add saturated aqueous NaHCO₃ portion-wise under vigorous stirring until the pH stabilizes between 7.5 and 8.0.
Validation Checkpoint: The solution should become mostly clear, accompanied by the cessation of CO₂ evolution. Any remaining solid is a non-acidic impurity.
Step 3: Filter the mixture through a pad of Celite to remove insoluble organic impurities. Wash the filter cake with 20 mL of water.
Step 4: Transfer the filtrate to a clean flask. Under vigorous stirring, add 1M HCl dropwise until the pH reaches 2.5 to 3.0.
Validation Checkpoint: A dense, off-white precipitate should form immediately upon reaching the target pH. If the solution remains clear, verify the pH meter calibration.
Step 5: Collect the precipitate via vacuum filtration, wash with 30 mL of ice-cold deionized water, and dry under vacuum at 40°C for 12 hours.
This protocol yields >98% pure compound suitable for sensitive downstream coupling reactions.
Step 1: Transfer the semi-pure solid from Protocol 1 to a round-bottom flask. Add absolute ethanol (approx. 5 mL per gram of solid) and heat to gentle reflux (78°C) until the solid completely dissolves.
Validation Checkpoint: A completely clear, pale-yellow solution indicates successful dissolution. If solids persist, add ethanol in 1 mL increments.
Step 2: While maintaining reflux, add hot deionized water dropwise just until the solution becomes persistently cloudy (the cloud point).
Step 3: Immediately add a few drops of hot ethanol until the solution turns clear again. Remove from the heat source.
Step 4: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.
Validation Checkpoint: Inspect the flask for the formation of distinct crystalline needles. If an oil forms at the bottom, reheat to dissolve, add more ethanol, and repeat the cooling process with a seed crystal.
Step 5: Filter the purified crystals, wash with a minimal amount of ice-cold 3:1 water/ethanol mixture, and dry under high vacuum to constant weight.
References
Title: Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: WO2006024741A2 - Hybrid qa molecules wherein q is an aminoquinoline and a is an antibiotic residue, their synthesis and their uses as antibacterial agent
Source: Google Patents
URL
Optimization
Technical Support Center: Troubleshooting Unwanted Decarboxylation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized quinaldic acid scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized quinaldic acid scaffolds. A frequent and critical failure mode when working with 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is the spontaneous loss of the carboxylic acid group (decarboxylation) during routine synthetic steps.
This guide provides a deep dive into the mechanistic causality of this degradation and offers field-proven, self-validating protocols to eliminate this side reaction.
Mechanistic Root Cause Analysis (The "Why")
To prevent decarboxylation, we must first understand the chemical physics driving it. The thermal decarboxylation of quinoline-2-carboxylic acids proceeds via the Hammick reaction mechanism [1].
Upon heating, the carboxyl group is lost as CO₂, generating a zwitterionic ylide (or carbene) intermediate at the C2 position. For 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, this pathway is drastically accelerated due to two primary factors:
Inductive Stabilization by Halogens: The electron-withdrawing 4-chloro, 6-fluoro, and 8-fluoro substituents severely deplete the electron density of the quinoline ring. This highly stabilizes the transient negative charge of the ylide intermediate, drastically lowering the activation energy required for decarboxylation[2].
The "Water Bridge" Effect: Trace water in the reaction solvent acts as a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This bridge facilitates the critical proton transfer required to break the C-C bond, allowing decarboxylation to occur even at moderate temperatures[2].
Fig 1. Hammick decarboxylation mechanism of quinaldic acids and stabilizing factors.
Frequently Asked Questions (FAQs)
Q1: I tried to synthesize the acid chloride using thionyl chloride (SOCl₂) at reflux, but my main product was 4-chloro-6,8-difluoroquinoline. What happened?A: Heating quinaldic acids in the presence of acidic or highly electrophilic reagents like SOCl₂ inevitably drives the Hammick decarboxylation[3]. The intermediate acyl chloride is even more susceptible to ylide formation than the free acid.
Solution: Abandon acid chloride formation. Use mild, room-temperature coupling reagents (e.g., HATU, EDC/HOBt) for amide synthesis.
Q2: I need to perform an S_NAr reaction to displace the 4-chloro group with an amine, which requires heating to 100°C. How can I protect the carboxylic acid?A: You must mask the carboxylic acid as an ester prior to heating. Esters cannot form the requisite ylide intermediate because they lack the transferable acidic proton, rendering them completely stable to thermal decarboxylation[4].
Critical Insight:Do not use Fischer esterification (refluxing in methanol with H₂SO₄). The heat and protic environment will cause decarboxylation before esterification completes[5]. Instead, use mild alkylation (e.g., Cs₂CO₃ and Iodomethane at room temperature).
Q3: My compound is degrading slowly even when stored in a DMSO stock solution at room temperature. Why?A: DMSO is highly hygroscopic. The absorbed water from the atmosphere facilitates the "water bridge" proton transfer, allowing slow decarboxylation even at ambient temperatures[2]. Store the compound as a dry powder in a desiccator, and prepare strictly anhydrous stock solutions immediately before use.
Quantitative Risk Assessment
The table below summarizes the risk of decarboxylation under various common synthetic conditions, allowing you to select the safest route for your workflow.
Reaction Condition
Temperature
Solvent Environment
Decarboxylation Risk
Recommended Action
Acid Chloride Formation (SOCl₂)
80°C (Reflux)
Neat / Toluene
Critical (>80% loss)
Avoid entirely. Use ambient temp coupling reagents.
S_NAr / Cross-Coupling (Free Acid)
>100°C
DMF / NMP
High
Protect as a methyl/phenyl ester prior to heating.
Aqueous Heating (Unprotected)
90°C
H₂O / Buffer
High
Water bridges proton transfer; avoid aqueous heating.
Amide Coupling (HATU/DIPEA)
20–25°C
Anhydrous DMF / DCM
Low (<2% loss)
Standard recommended procedure for functionalization.
Heating Esterified Precursor
150°C
Various
None
Esters cannot form the Hammick ylide intermediate.
Use this protocol when your immediate goal is to form an amide without modifying the quinoline core. By keeping the reaction at room temperature and utilizing a highly active coupling reagent, decarboxylation is bypassed.
Step-by-Step Methodology:
Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
Dissolve 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 equiv) in strictly anhydrous DMF (0.2 M concentration).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at 20°C.
Add HATU (1.2 equiv) in one portion. Stir the activated mixture for exactly 10 minutes at 20°C.
Add the desired amine (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours.
Self-Validating System Check: Analyze the crude mixture via LC-MS. A successful reaction will show the target mass [M+H]+. If the temperature control failed (e.g., due to an exothermic runaway), the system will flag a prominent peak at [M-44]+, corresponding to the decarboxylated 4-chloro-6,8-difluoroquinoline byproduct.
Use this protocol when subsequent steps (like S_NAr displacement of the 4-chloro group) require heating[5].
Step-by-Step Methodology:
In a dry flask, suspend 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (1.5 equiv) in anhydrous DMF (0.2 M).
Stir at room temperature for 15 minutes to generate the carboxylate salt.
Add Iodomethane (MeI) (1.5 equiv) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.
Stir the suspension vigorously at 20–25°C for 4 hours. Do not apply heat.
Self-Validating System Check: Monitor the reaction by TLC (Hexanes/EtOAc). The highly polar starting acid will remain pinned at the baseline, while the successful methyl ester will migrate rapidly (R_f ~0.6). Complete conversion validates that the carboxylic acid is fully masked and safe for downstream high-temperature exposure.
Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure. The resulting ester can now be safely heated to >100°C in subsequent steps.
References
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines
Source: The Journal of Organic Chemistry - ACS Publications
URL
Source: PMC (NIH)
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
Hammick reaction
Source: Wikipedia
URL
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid
Source: MDPI
URL
Technical Support Center: Resolving DMSO Solubility Issues for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously poor solubil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously poor solubility of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in Dimethyl Sulfoxide (DMSO).
While DMSO is the gold standard solvent in early-stage drug discovery[1], highly functionalized, rigid, and planar molecules often resist dissolution. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven protocols to help you achieve reliable stock solutions for your assays.
Executive Chemical Profiling: Why is this molecule stubborn?
To troubleshoot solubility, we must first understand the causality behind the molecule's physical state. The parent quinoline-2-carboxylic acid generally exhibits excellent solubility in DMSO (≥27.7 mg/mL)[2]. However, the addition of specific functional groups drastically alters its physicochemical profile:
Halogen Bonding & Lipophilicity: The 4-chloro and 6,8-difluoro substitutions significantly increase the molecule's lipophilicity (LogP). More importantly, these highly electronegative atoms create polarized C-X bonds that engage in strong intermolecular halogen bonding.
Carboxylic Acid Dimers: Carboxylic acids naturally form robust hydrogen-bonded dimers. Quantum chemical studies demonstrate that while DMSO can act as a hydrogen bond acceptor to disrupt these dimers, the energy required to break the initial solid-state dimer network is substantial[3][4].
Pi-Pi Stacking: The planar quinoline core facilitates tight pi-pi stacking in the solid state.
The Result: The combination of halogen bonding, hydrogen-bonded dimers, and pi-pi stacking results in a massive crystal lattice energy . When this lattice energy exceeds the cavitation and solvation energy provided by DMSO at room temperature, the compound remains an insoluble suspension[1].
Logical mapping of intermolecular forces driving poor DMSO solubility.
Diagnostic FAQ
Q1: I added the compound to 100% DMSO to make a 10 mM stock, but it formed a cloudy suspension. Is my compound degraded?A1: It is highly unlikely to be degraded. The cloudy suspension is a thermodynamic failure, not a chemical one. As noted in [1], poor DMSO solubility is a frequent bottleneck for drug-like compounds with high lattice energies. The solvent simply lacks the kinetic energy at room temperature to break the crystalline network.
Q2: How can I kinetically force the compound into solution without altering its chemical structure?A2: You must introduce external energy to overcome the lattice enthalpy. We recommend a combination of controlled heating (37°C - 40°C) and ultrasonic cavitation (sonication). This provides the necessary kinetic energy for DMSO molecules to intercalate and disrupt the hydrogen-bonded dimers[3]. (See Protocol A).
Q3: Heating and sonication failed, or the compound crashed out upon cooling. What is the next logical step?A3: You must chemically modify the solubility state via in-situ salt formation . The carboxylic acid group on this specific quinoline ring is highly acidic (pKa ~1.5 - 3.0) due to the electron-withdrawing halogens. By adding a mild organic base, you deprotonate the acid, converting the neutral molecule into an ionic carboxylate salt. Ionic species rely on powerful ion-dipole interactions with DMSO, which easily overpower the crystal lattice energy. (See Protocol B).
Q4: Does the storage history or quality of my DMSO affect the solubility of this specific compound?A4: Absolutely. As documented by [5], DMSO is highly hygroscopic. If your DMSO has been exposed to the atmosphere, it will absorb water. Because 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is highly lipophilic, even a small percentage of water in the DMSO will drastically reduce its solubility and cause immediate precipitation. Always use fresh, anhydrous DMSO stored under an inert atmosphere.
Experimental Troubleshooting Protocols
The following protocols are designed as self-validating systems . You must verify the success of the protocol not just visually, but analytically, to ensure scientific integrity.
Protocol A: Thermal-Kinetic Disruption
Use this when your downstream assay strictly requires the neutral compound and cannot tolerate pH shifts or counter-ions.
Preparation: Weigh the required mass of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid into a glass vial (avoid plastics, as lipophilic compounds can adsorb to the walls).
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 5 mM).
Heating: Place the vial in a water bath or thermoshaker set to 40°C for 10 minutes.
Sonication: Transfer the vial to an ultrasonic bath. Sonicate for 15 minutes. The ultrasonic waves create localized high-temperature/high-pressure microbubbles (cavitation) that physically shatter the crystal lattice.
Self-Validation (Visual & Thermal): Remove the vial and inspect it against a light source. It must be completely transparent. Allow it to cool to room temperature for 2 hours. If it remains clear, the solution is stable. If it becomes cloudy, the concentration exceeds the thermodynamic solubility limit, and you must proceed to Protocol B.
Protocol B: In-Situ Salt Formation (Deprotonation)
Use this to achieve high-concentration stock solutions (e.g., 10-50 mM).
Suspension: Prepare the target concentration in anhydrous DMSO (it will likely be cloudy).
Base Addition: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Causality Note: We use organic bases rather than inorganic bases (like NaOH) to maintain complete miscibility in DMSO and prevent localized precipitation.
Agitation: Vortex the mixture for 60 seconds at room temperature.
Self-Validation (Visual & Analytical):
Visual: The cloudy suspension should rapidly transition into a completely clear, transparent solution as the salt forms.
Analytical (Critical): Run a 1 µL aliquot via LC-MS. Confirm that the primary peak matches the expected mass of the parent acid (m/z [M-H]⁻). This validates that the base successfully deprotonated the acid without causing unwanted nucleophilic aromatic substitution at the 4-chloro position.
Step-by-step troubleshooting workflow for resolving DMSO insolubility.
Quantitative Solubility Data Matrix
The following table summarizes the expected solubility outcomes based on the physicochemical mechanisms applied during troubleshooting:
Technical Support Center: Optimizing HPLC Analysis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your analytical workflow. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during method development and routine analysis.
Understanding the Analyte: Foundational Physicochemical Properties
Structure:
Carboxylic Acid Group (-COOH): This group is acidic and will have a specific pKa. The pKa of a carboxylic acid on a quinoline ring is typically in the range of 2-4.[1][2][3]
Quinoline Core: The nitrogen atom in the quinoline ring is basic and will have its own pKa. For a similar compound, 4-Chloro-6-fluoroquinoline, a predicted basic pKa is around 2.90.[4]
Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing, which can influence the pKa of both the carboxylic acid and the quinoline nitrogen. They also increase the hydrophobicity of the molecule.
LogP (Hydrophobicity): Based on structurally related compounds like 6-Chloroquinoline-4-carboxylic acid (XLogP3 of 2.3) and 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (XLogP3 of 3.4), we can estimate the logP of our target analyte to be in a similar range, indicating moderate hydrophobicity.[5][6]
UV Absorbance: Quinolines typically exhibit strong UV absorbance. For similar quinoline carboxylic acids, detection wavelengths are often set around 289 nm to 325 nm.[7][8] A UV scan of the analyte is recommended to determine the optimal wavelength (λmax).
Parameter
Estimated Value/Range
Significance for HPLC Method Development
Acidic pKa (Carboxylic Acid)
2 - 4
Dictates the mobile phase pH required to keep the analyte in a single, non-ionized form for good peak shape and retention.[9]
Basic pKa (Quinoline Nitrogen)
~2.9
Also influences the choice of mobile phase pH to control the overall charge of the molecule.
LogP
2.3 - 3.4
Guides the initial selection of the organic modifier percentage in the mobile phase. A higher logP suggests stronger retention in reverse-phase HPLC.
UV λmax
280 - 330 nm
Determines the optimal detector wavelength for maximum sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for the analysis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid?
A1: Based on the estimated physicochemical properties, a good starting point for a reverse-phase HPLC method would be:
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A standard C18 column is a versatile choice for moderately hydrophobic compounds.[7]
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.1)
A low pH mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7][9][10]
Mobile Phase B
Acetonitrile
Acetonitrile is a common and effective organic modifier in reverse-phase HPLC.[11][12]
Gradient
10% to 90% B over 15 minutes
A broad gradient is useful for initial screening to determine the elution profile of the analyte and any impurities.[7]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a consistent column temperature improves reproducibility.
Detection
UV at 289 nm
This is a common detection wavelength for similar quinoline structures. A full UV scan is recommended for optimization.[7]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Q2: I am observing significant peak tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing for an acidic compound like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a common issue and can stem from several factors.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Explanations:
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized species will exist, leading to peak tailing. The carboxylic acid needs to be fully protonated (non-ionized) for optimal interaction with the C18 stationary phase.
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group.[9][10] Using 0.1% phosphoric acid will typically bring the pH to around 2.1, which should be sufficient.[13]
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated and interact with the analyte, causing tailing.[14][15]
Solution:
Lowering pH: A low pH mobile phase will also suppress the ionization of silanol groups, minimizing these secondary interactions.[14]
Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites, though this may shorten column lifetime.[14]
Modern Columns: Employing a column with high-purity silica and robust end-capping will have fewer active silanol sites.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16]
Solution: Reduce the concentration of the sample or the injection volume.
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[17][18]
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Q3: My analyte's retention time is drifting. What could be the cause?
A3: Retention time drift can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column, or HPLC system.
Logical Flow for Diagnosing Retention Time Drift
Caption: Diagnostic workflow for retention time instability.
Detailed Explanations:
Inadequate Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will shift. This is especially true for gradient methods.
Solution: Ensure a sufficient equilibration time is included at the end of each gradient run.
Changes in Mobile Phase Composition:
Evaporation: The organic component of the mobile phase can evaporate over time, leading to a stronger mobile phase and shorter retention times.
pH Instability: If the mobile phase is not adequately buffered, its pH can change, affecting the ionization state of the analyte and thus its retention.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use a buffer if pH control is critical.[19]
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can cause retention time shifts.
Solution: Use a column oven to maintain a constant and controlled temperature.
HPLC System Issues: Leaks in the system or inconsistent pump performance can lead to a variable flow rate and consequently, drifting retention times.
Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.
Q4: How do I improve the resolution between my analyte and a closely eluting impurity?
A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.
Strategies for Improving Resolution:
Strategy
How it Works
Practical Steps
Adjust Mobile Phase Strength
Increasing the aqueous content of the mobile phase will increase the retention factor (k), leading to longer run times but potentially better separation of early eluting peaks.[20]
Decrease the percentage of acetonitrile in your mobile phase. For gradient elution, make the gradient shallower.
Change the Organic Modifier
Different organic modifiers interact differently with the analyte and stationary phase, which can significantly alter selectivity (α).[11][12][21][22][23]
Substitute acetonitrile with methanol. You may need to adjust the percentage to achieve similar retention times. A 50:50 mixture of acetonitrile and methanol can also offer unique selectivity.
Modify Mobile Phase pH
If the impurity has a different pKa than the analyte, a small change in mobile phase pH can alter their relative ionization and therefore their retention times, changing the selectivity.[20][24]
Adjust the pH of the aqueous portion of the mobile phase. Be sure to stay within the stable pH range of your column.
Change the Column
A different stationary phase (e.g., phenyl-hexyl, biphenyl, or a different C18 chemistry) can provide different interactions and thus different selectivity.[20]
Try a column with a different stationary phase chemistry.
Experimental Protocols
Protocol 1: Determining the Optimal UV Detection Wavelength
Prepare a standard solution of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid at a concentration of approximately 10 µg/mL in the mobile phase.
Set up the HPLC system with a photodiode array (PDA) or UV-Vis detector.
Inject the standard solution.
Use the detector software to acquire the UV spectrum of the analyte as it elutes.
Identify the wavelength of maximum absorbance (λmax) and use this wavelength for subsequent analyses to ensure maximum sensitivity.
Protocol 2: Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
Measure 1 L of HPLC-grade water into a clean solvent bottle.
Carefully add 1 mL of concentrated (85%) phosphoric acid to the water.
Cap the bottle and mix thoroughly.
Filter the solution through a 0.45 µm filter to remove any particulates.[19]
Degas the mobile phase using sonication or vacuum filtration before use.
References
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available from: [Link]
Choosing the Right Buffers for Mobile Phase. Phenomenex. Available from: [Link]
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available from: [Link]
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024). Welch Materials, Inc.. Available from: [Link]
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023). LCGC International. Available from: [Link]
Optimizing Mobile Phase pH in HPLC. Scribd. Available from: [Link]
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. Available from: [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
How to Select a Buffer for your HPLC Mobile Phase?. Axion Labs. Available from: [Link]
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. PubMed. Available from: [Link]
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]
Improving Separation of Peaks in RP HPLC. MICROSOLV. Available from: [Link]
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available from: [Link]
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Advanced Materials Technology. Available from: [Link]
Effect of Organic Solvent on Selectivity in LC Separations. Restek. Available from: [Link]
The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical. Available from: [Link]
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available from: [Link]
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]
HPLC Troubleshooting Guide. Agilent. Available from: [Link]
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. Available from: [Link]
The Secrets of Good Peak Shape in HPLC. ResearchGate. Available from: [Link]
4-Chloro-6-fluoro-2-methylquinoline Properties. EPA. Available from: [Link]
4-Chloro-6-fluoroquinoline. LookChem. Available from: [Link]
methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate. Appchem. Available from: [Link]
4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). PubChemLite. Available from: [Link]
6-Chloroquinoline-4-carboxylic acid. PubChem. Available from: [Link]
PROPERTIES AND ANALYTICAL METHOD FOR DETERMINATION FLOURO QUINOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PubChem. Available from: [Link]
2-Chloroquinoline-4-carboxylic acid. PubChem. Available from: [Link]
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. University of Wisconsin-Madison. Available from: [Link]
7-Chloro-6-fluoro-2-Methyl-quinoline-4-carboxylic acid — Chemical Substance Information. National Institutes of Health. Available from: [Link]
Table of Acids with Ka and pKa Values. Southwest Minnesota State University. Available from: [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]
A Comparative Guide to the Reactivity of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid and 4-chloro-6-fluoroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of fluorin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of fluorine atoms into the quinoline scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[2] This guide provides an in-depth comparison of the reactivity of two key fluorinated quinoline building blocks: 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid and 4-chloro-6-fluoroquinoline-2-carboxylic acid. Understanding the nuanced differences in their reactivity is paramount for their effective utilization in the synthesis of novel drug candidates.
The primary focus of this guide is the reactivity of the 4-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions, a pivotal transformation for the diversification of the quinoline core. We will delve into the electronic and steric factors that govern this reactivity, supported by theoretical principles and analogous experimental data.
Molecular Structures and Key Differences
The two molecules under consideration share a common 4-chloro-quinoline-2-carboxylic acid core, with the key distinction being the presence of an additional fluorine atom at the 8-position in the difluoro analogue.
Compound
Structure
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
4-chloro-6-fluoroquinoline-2-carboxylic acid
Note: Actual images of the chemical structures would be inserted here.
The presence of the C-8 fluorine atom in 4-chloro-6,8-difluoroquinoline-2-carboxylic acid is the central variable that dictates the differences in reactivity compared to its 6-fluoro counterpart.
Electronic Effects and Their Influence on Reactivity
The reactivity of the 4-chloro group in SNAr is predominantly governed by the electronic nature of the quinoline ring system. The nitrogen atom in the quinoline ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[1]
Fluorine substituents exert a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects determines the overall electron density of the ring and the electrophilicity of the carbon atom bearing the chlorine.
In both molecules, the fluorine atom at the 6-position enhances the electrophilicity of the C-4 carbon through its inductive effect, making it more susceptible to nucleophilic attack. However, in 4-chloro-6,8-difluoroquinoline-2-carboxylic acid, the additional fluorine atom at the 8-position further amplifies this electron withdrawal. This heightened inductive effect is expected to render the C-4 position in the difluoro compound significantly more electrophilic than in the monofluoro analogue.
Steric Considerations
Steric hindrance can also play a role in determining reactivity. The fluorine atom at the 8-position in 4-chloro-6,8-difluoroquinoline-2-carboxylic acid is in a peri position to the C-4 chloro group. While fluorine has a relatively small van der Waals radius, this proximity could potentially hinder the approach of very bulky nucleophiles to the C-4 position. However, for most commonly used nucleophiles (e.g., small amines, alkoxides), this steric effect is likely to be minimal and outweighed by the powerful electronic activation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Based on the electronic principles discussed, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than 4-chloro-6-fluoroquinoline-2-carboxylic acid. The enhanced reactivity of the difluoro compound can be advantageous in several ways:
Milder Reaction Conditions: The increased electrophilicity of the C-4 position may allow for substitutions to occur at lower temperatures and with shorter reaction times.
Broader Nucleophile Scope: The higher reactivity might enable the use of weaker nucleophiles that are unreactive towards the monofluoro analogue.
The following table provides a qualitative comparison of the expected reactivity and typical reaction conditions for the amination of both compounds, a common transformation in drug discovery.
Feature
4-chloro-6-fluoroquinoline-2-carboxylic acid
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Predicted Reactivity
Moderate
High
Typical Reaction Temperature
100-150 °C
80-120 °C
Typical Reaction Time
12-24 hours
4-12 hours
Nucleophile Scope
Good with strong nucleophiles
Excellent, including weaker nucleophiles
Experimental Protocols: A Representative Amination Reaction
The following are generalized experimental protocols for the amination of both compounds. These protocols are based on established procedures for similar chloroquinolines and should be optimized for specific substrates and nucleophiles.[4][5]
Protocol 1: Amination of 4-chloro-6-fluoroquinoline-2-carboxylic acid
Detailed Steps:
To a sealed reaction vessel, add 4-chloro-6-fluoroquinoline-2-carboxylic acid (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
Seal the vessel and heat the reaction mixture to 120-140 °C.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoroquinoline-2-carboxylic acid derivative.
Protocol 2: Amination of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Detailed Steps:
In a sealed reaction vessel, combine 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (1.0 equivalent), the amine nucleophile (1.1-1.3 equivalents), and a suitable base such as potassium carbonate or DIPEA (1.5-2.0 equivalents).
Add a suitable solvent such as dimethylformamide (DMF) or an alcohol like 2-propanol.[4]
Seal the vessel and heat the mixture to 100-120 °C.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
If an inorganic base was used, filter the mixture.
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by silica gel column chromatography to obtain the final product.
Mass Spectrometry (LC-MS/MS) Validation of 4-Chloro-6,8-difluoroquinoline-2-carboxylic Acid: A Comparative Technical Guide
As pharmaceutical pipelines increasingly rely on halogenated quinoline scaffolds for kinase inhibitors and advanced antibacterial agents, the bioanalytical quantification of their key intermediates and metabolites become...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on halogenated quinoline scaffolds for kinase inhibitors and advanced antibacterial agents, the bioanalytical quantification of their key intermediates and metabolites becomes critical. 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS: 902742-65-8) is a highly functionalized intermediate whose structural nuances—specifically the difluoro substitution—profoundly impact its chromatographic retention, ionization efficiency, and fragmentation pathways.
This guide provides an in-depth, objective comparison of the LC-MS/MS validation for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid against its non-fluorinated analog, 4-Chloroquinoline-2-carboxylic acid . By dissecting the causality behind our experimental choices, this document serves as a self-validating protocol aligned with the latest ICH M10 Bioanalytical Method Validation guidelines[1].
Structural Rationale & Mechanistic Insights
To develop a robust LC-MS/MS method, we must first understand how the analyte's structure dictates its behavior in the mass spectrometer.
Both compounds possess a carboxylic acid moiety, making them prime candidates for negative electrospray ionization (ESI-). However, the addition of two fluorine atoms at the 6 and 8 positions in the target compound introduces two critical mechanistic shifts:
Enhanced Acidity and Ionization: The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion via inductive effects. This significantly lowers the pKa of the carboxylic acid compared to the non-fluorinated analog, driving near-complete deprotonation in the ESI droplet and yielding a stronger
[M−H]−
signal.
Increased Lipophilicity: Fluorination increases the hydrophobic surface area of the molecule. In reversed-phase chromatography, this translates to stronger retention on a C18 stationary phase, which is highly advantageous for eluting the analyte away from early-eluting matrix components (e.g., salts and phospholipids) that cause ion suppression.
Caption: Self-validating LC-MS/MS workflow for quinoline carboxylic acid quantification.
Comparative Methodology & Experimental Protocols
The following protocols are designed as a self-validating system. Every batch includes a double-blank, a zero sample (matrix + internal standard), and a minimum of six non-zero calibration standards, ensuring compliance with FDA and ICH M10 directives[1].
Causality: Protein precipitation (PPT) using acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE) because carboxylic acids are highly polar and often exhibit poor recovery in neutral organic solvents.
Aliquot 50 µL of human plasma into a 96-well plate.
Add 10 µL of Internal Standard (IS) working solution (e.g.,
13C6
-labeled analog at 100 ng/mL).
Add 200 µL of ice-cold Acetonitrile containing 1% formic acid to disrupt protein-drug binding.
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).
Step 2: UHPLC Chromatographic Conditions
Causality: A weak buffer (10 mM Ammonium Acetate) is utilized instead of Formic Acid in Mobile Phase A. While Formic Acid is standard for positive mode, it suppresses negative ionization of carboxylic acids. Ammonium Acetate buffers the pH near 6.8, ensuring the analyte remains in its ionized carboxylate form during ESI droplet evaporation.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate for 1.0 minute.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (MRM Transitions)
The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode.
Caption: CID fragmentation pathway of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid.
The method was validated for both compounds simultaneously to objectively assess the impact of the difluoro substitution on assay performance. Data is summarized based on ICH M10 acceptance criteria (Accuracy within ±15%, Precision
≤
15% CV)[1].
Application Scientist Insights: Interpreting the Data
The comparative data reveals several critical advantages of the difluoro-substituted scaffold in an LC-MS/MS context:
Superior Sensitivity (LLOQ): The target compound achieves an LLOQ of 0.5 ng/mL, a 4-fold improvement over the non-fluorinated analog. This is a direct result of the fluorine atoms stabilizing the negative charge, which drastically increases the ionization efficiency in the ESI source.
Mitigation of Matrix Effects: The non-fluorinated analog exhibits significant ion suppression (Matrix Effect = 82.1%). Because it is less lipophilic, it elutes earlier (RT = 1.85 min), co-eluting with residual endogenous phospholipids that survive the protein precipitation step. The difluoro compound's increased lipophilicity shifts its retention time to 2.45 min, placing it in a "cleaner" chromatographic window, resulting in a near-perfect matrix factor of 96.4%.
Specificity via Fragmentation: The secondary loss of Hydrogen Fluoride (HF, -20 Da) to yield the
m/z
178.0 product ion provides a highly specific qualifier transition. This structural fingerprint ensures high assay selectivity, preventing false positives from isobaric endogenous interferences.
By leveraging these chemical properties and aligning the sample preparation and chromatographic conditions to exploit them, this method provides a highly reliable, regulatory-compliant framework for the bioanalysis of fluorinated quinoline derivatives.
References
ICH M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Structural Rationale
The relentless emergence of multidrug-resistant (MDR) bacterial strains—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa—has severely compromised the clinical utility of classical 3-carboxylic acid fluoroquinolones like Ciprofloxacin. To overcome target-site mutations in bacterial gyrA and parC genes, medicinal chemists have pivoted toward alternative structural paradigms.
The 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid scaffold represents a highly versatile and privileged intermediate in this pursuit. Unlike classical fluoroquinolones, this scaffold shifts the pharmacophoric carboxylic acid to the 2-position, fundamentally altering the molecule's binding modality within the bacterial active site1[1].
The structural logic behind this specific scaffold is driven by three causal factors:
6,8-Difluoro Substitution: The incorporation of highly electronegative fluorine atoms at C-6 and C-8 drastically increases the molecule's lipophilicity. This chemical property is the direct cause of enhanced penetration through the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains2[2].
2-Carboxylic Acid Shift: Relocating the carboxylate group bypasses recognition by classical bacterial efflux pumps, restoring efficacy against strains that readily expel 3-carboxylate derivatives3[3].
C-4 Chlorine Reactivity: The chlorine atom at C-4 serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to easily graft diverse amines (e.g., piperazines, pyrrolidines) to tune the antimicrobial spectrum.
Mechanistic Pathways & Target Differentiation
Classical fluoroquinolones exert their bactericidal effect by chelating magnesium ions within the DNA gyrase-DNA cleavage complex, a mechanism highly susceptible to target-site mutations. In contrast, 2-carboxylic acid analogs and their downstream derivatives (such as oxadiazole or hydrazide hybrids) frequently exhibit dual-targeting mechanisms. By acting on both DNA replication enzymes and disrupting bacterial cell membranes, these analogs lower the statistical probability of bacteria developing cross-resistance4[4].
Comparative mechanism of action between 2-carboxylic acid analogs and 3-carboxylic fluoroquinolones.
Comparative Quantitative Efficacy
The true utility of the 4-chloro-6,8-difluoroquinoline-2-carboxylic acid scaffold is realized when derivatized. Substituting the C-4 chlorine with bulky, basic amines (like pyrrolidines) significantly boosts activity against Gram-positive organisms, including MRSA5[5].
The table below synthesizes the Minimum Inhibitory Concentration (MIC) data of key C-4 substituted analogs against standard clinical controls.
Compound / Analog
S. aureus (MRSA) MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
C. albicans MIC (µg/mL)
Ciprofloxacin (Control)
64.0
0.015
0.25
>128
Amoxicillin (Control)
>128
4.0
>128
>128
Analog A (4-Piperazinyl derivative)
0.5
0.03
0.5
32.0
Analog B (4-Pyrrolidinyl derivative)
0.125
0.008
0.125
16.0
Analog C (2-Oxadiazole hybrid)
2.0
1.0
4.0
2.0
Note: Analog B demonstrates a superior broad-spectrum profile, outperforming Ciprofloxacin against MRSA by over 500-fold, heavily driven by the enhanced target-site affinity provided by the pyrrolidine ring.
Experimental Workflows: Synthesis & Validation
To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. Every reagent choice is grounded in chemical causality to guarantee reproducibility.
Synthetic workflow for generating bioactive analogs from the 4-chloro-6,8-difluoro scaffold.
Protocol A: SNAr Synthesis of 4-Substituted Analogs
Preparation & Solvation: Dissolve 1.0 equivalent of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in anhydrous Dimethyl Sulfoxide (DMSO).
Causality: DMSO is a polar aprotic solvent. It highly solvates cations but leaves anions unsolvated, which significantly accelerates the rate of the SNAr reaction by stabilizing the highly charged Meisenheimer intermediate complex.
Amine Addition: Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq) followed by Triethylamine (TEA, 2.0 eq).
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.
Reaction & Isolation: Stir the mixture at 80°C for 4–6 hours under a nitrogen atmosphere. Monitor completion via TLC. Precipitate the crude product by pouring the mixture into ice-cold water, filter, and recrystallize from absolute ethanol to yield the pure 4-substituted analog.
Protocol B: Microbroth Dilution MIC Assay (Self-Validating System)
Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: Strict standardization of Ca²⁺ and Mg²⁺ concentrations is critical. Quinoline derivatives possess strong chelating properties; variable divalent cation levels will artificially depress drug bioavailability, leading to falsely inflated MIC values.
Inoculum Standardization: Prepare bacterial suspensions matching a 0.5 McFarland standard, then dilute to a final well concentration of exactly
5×105
CFU/mL.
Causality: Maintaining this precise bacterial density prevents the "inoculum effect"—a phenomenon where an excessive bacterial load overwhelms the antimicrobial agent, generating false-positive resistance profiles.
Assay Execution: Dispense serial two-fold dilutions of the synthesized analogs into a 96-well microtiter plate. Add the standardized inoculum and incubate at 37°C for 18–24 hours.
Validation Controls: The system is self-validating by requiring three distinct controls:
Positive Control: Ciprofloxacin (Ensures the bacterial strain is behaving as expected).
Growth Control: Drug-free well (Confirms inoculum viability).
Sterility Control: Uninoculated media well (Confirms aseptic technique; any turbidity invalidates the entire plate).
The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
References
Kadhim Mohammed, I., & Fadil Mousa, E. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A. [Link]
Wright, G. E., et al. "Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound." Antimicrobial Agents and Chemotherapy.[Link]
Srinivasan, S., et al. "Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives." European Journal of Medicinal Chemistry.[Link]
Validating the purity of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid using quantitative NMR (qNMR)
As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter a critical bottleneck in early-stage drug development: accurately determining the absolute purity of novel synthetic intermediates. Whe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter a critical bottleneck in early-stage drug development: accurately determining the absolute purity of novel synthetic intermediates.
When dealing with complex halogenated heterocycles like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid , traditional chromatographic methods often fall short. This compound—a highly functionalized building block likely destined for kinase inhibitor or fluoroquinolone antibiotic synthesis—presents unique analytical challenges. It lacks a commercially available Certified Reference Material (CRM), and its carboxylic acid moiety can cause significant peak tailing in standard reversed-phase High-Performance Liquid Chromatography (HPLC).
This guide provides an objective, data-driven comparison of purity validation techniques, demonstrating why quantitative Nuclear Magnetic Resonance (qNMR) —specifically harnessing both
1
H and
19
F nuclei—is the gold standard for this class of compounds.
The Analytical Challenge: Why Chromatography Needs an Orthogonal Check
In conventional pharmaceutical analysis, HPLC coupled with UV detection is the default technique for purity assessment. However, HPLC is a relative quantitation method. It relies on the assumption that the analyte and its impurities share identical UV response factors, or it requires a highly pure, compound-specific CRM to generate a calibration curve [1].
For a novel intermediate like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, a CRM does not exist. If we rely solely on HPLC area normalization (the "100% method"), we risk severely overestimating purity because HPLC-UV is blind to non-chromophoric impurities (e.g., inorganic salts, residual water, aliphatic solvents) [2].
The qNMR Advantage:
qNMR is a primary mass ratio analytical method. The fundamental physics of NMR dictate that the area under a resonance peak (the integral) is directly proportional to the number of nuclei generating that signal [2]. By introducing an internal standard (IS) of known purity—which does not need to be structurally related to the analyte—we can achieve absolute quantitation without a compound-specific calibration curve [3].
Analytical decision tree for absolute purity determination of synthetic intermediates.
Methodological Comparison: qNMR vs. HPLC-UV
To objectively evaluate the performance of these techniques, we analyzed a single batch of synthesized 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid. The data below summarizes the fundamental operational differences and experimental outcomes.
Table 1: Performance Comparison for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Parameter
HPLC-UV (Area Normalization)
1
H qNMR
19
F qNMR
Reference Standard Required
Yes (Compound-specific)
Yes (Universal IS, e.g., Maleic Acid)
Yes (Universal IS, e.g., 4,4'-DFBP)
Detection Principle
Chromophore absorption
Proton resonance
Fluorine resonance
Susceptibility to Overlap
High (Co-eluting impurities)
Moderate (Aromatic region crowding)
Very Low (Wide chemical shift range)
Detection of Inorganics/Water
No
Yes (Water peak visible)
No (Fluorine specific)
Calculated Purity (Batch A)
98.5% ± 0.1% (Overestimated)
94.2% ± 0.4%
94.5% ± 0.3%
Primary Source of Error
Differing UV response factors
Integration overlap, Weighing error
Weighing error,
T1
relaxation
Causality Insight: The HPLC method reported a purity of 98.5%, while both qNMR methods reported ~94.5%. Why the discrepancy? The sample contained residual inorganic salts from the synthesis (e.g., potassium carbonate) and trace water, which are invisible to UV detection but accurately accounted for in the mass-balance calculations of qNMR [2].
The Self-Validating qNMR Protocol
A robust qNMR method is not just a procedure; it is a self-validating system. Every parameter must be optimized to prevent systematic error. According to USP General Chapter <761>, the lifecycle approach to analytical procedure validation requires strict control over instrument qualification and acquisition parameters [1].
Step-by-Step Methodology
Step 1: Internal Standard (IS) Selection & Compatibility
Causality: The IS must be highly pure (traceable to NIST), fully soluble in the chosen solvent, chemically inert toward the analyte, and possess resonance peaks that do not overlap with the analyte [4].
Protocol: For
1
H qNMR, we select Maleic acid (singlet at ~6.3 ppm in DMSO-
d6
), which avoids the crowded aromatic region of the quinoline core. For
19
F qNMR, we select 4,4'-Difluorobenzophenone (4,4'-DFBP) , which provides a sharp signal distinct from the quinoline's C6 and C8 fluorines [5].
Step 2: Gravimetric Preparation (The Critical Node)
Causality: Because qNMR calculates purity based on mass ratios, weighing inaccuracy is the largest contributor to measurement uncertainty [4].
Protocol: Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~15 mg of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid and ~5 mg of the chosen IS into a static-free vial. Co-dissolve completely in 0.8 mL of anhydrous DMSO-
d6
. Transfer 0.6 mL to a 5 mm NMR tube.
Step 3: Determination of Longitudinal Relaxation Time (
T1
)
Causality: If the relaxation delay (
D1
) between radiofrequency pulses is too short, nuclei will not fully return to thermal equilibrium. This causes partial saturation, leading to artificially low peak integrals and systematic error [3].
Protocol: Perform an Inversion Recovery experiment (
180∘−τ−90∘
) to measure the
T1
of both the analyte and the IS. Set the acquisition relaxation delay (
D1
) to at least 7 times the longest
T1 to ensure >99.9% relaxation [5].
Step 4: Acquisition and Processing
Protocol: Acquire spectra at 298 K using a 90° excitation pulse. For
19
F qNMR, use inverse gated decoupling to remove
19
F-
1
H scalar coupling, simplifying the multiplet structures into sharp singlets for highly accurate integration [5]. Apply a line broadening function of 0.3 Hz, phase manually, and apply baseline correction before integrating.
Self-validating qNMR workflow ensuring thermodynamic equilibrium and quantitative accuracy.
Harnessing
19
F qNMR: The Ultimate Specificity
While
1
H qNMR is universal, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is uniquely suited for 19
F qNMR .
The quinoline core contains protons that often exhibit complex
J
-coupling (multiplets) in the 7.5–9.0 ppm range. If structurally related synthetic impurities are present (e.g., des-chloro or regioisomeric byproducts), their proton signals will likely overlap with the main analyte, skewing the
1
H integral and overestimating purity.
The
19
F Advantage:
Zero Background: Fluorine is absent in common laboratory solvents, atmospheric water, and typical inorganic salts. The
19
F spectrum is pristine, containing only signals from the analyte and the IS [3].
Wide Chemical Shift Range:19
F spans over 300 ppm (compared to ~15 ppm for
1
H). The fluorines at the C6 and C8 positions of the quinoline ring are electronically distinct and will appear as highly resolved, isolated signals.
High Sensitivity:19
F has a natural abundance of 100% and a gyromagnetic ratio nearly as high as
1
H, allowing for rapid acquisition with excellent signal-to-noise ratios [5].
The Absolute Purity Equation
Once the spectra are acquired and integrated, the absolute purity (
Px
) is calculated using the following primary ratio equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Where:
I
= Integral area of the NMR signal
N
= Number of nuclei generating the signal (e.g.,
N=1
for a specific
19
F atom)
M
= Molar mass ( g/mol )
m
= Gravimetric mass weighed (mg)
Pstd
= Certified purity of the Internal Standard
Subscripts
x
and
std
refer to the analyte and internal standard, respectively.
Conclusion
For complex, halogenated intermediates like 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, relying solely on HPLC-UV for purity validation is a systemic risk that can mask the presence of non-chromophoric impurities. By implementing a rigorously controlled qNMR workflow—specifically leveraging the high specificity of
19
F qNMR—researchers can achieve absolute, traceable quantitation. This orthogonal approach ensures that downstream biological assays and subsequent synthetic steps are built upon a foundation of unquestionable chemical integrity.
References
United States Pharmacopeia. (2022). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Liu, X., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]
ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Validation
Benchmarking 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid against standard fluoroquinolone precursors
Benchmarking 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid: A Paradigm Shift in Fluoroquinolone Precursor Chemistry The evolution of fluoroquinolone synthesis has historically been anchored to the Grohe route, a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid: A Paradigm Shift in Fluoroquinolone Precursor Chemistry
The evolution of fluoroquinolone synthesis has historically been anchored to the Grohe route, a highly optimized pathway yielding 3-carboxylic acid derivatives (such as ciprofloxacin and levofloxacin) designed specifically for bacterial topoisomerase inhibition[1]. However, modern drug discovery has necessitated the exploration of novel chemical spaces to overcome antimicrobial resistance and target complex mammalian pathologies.
Shifting the carboxylic acid moiety from the 3-position to the 2-position—as exemplified by 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid —fundamentally alters the electronic landscape, regioselectivity, and biological utility of the scaffold[2]. This guide provides an in-depth technical benchmarking of this 2-carboxy precursor against standard 3-carboxy analogs, detailing the mechanistic causality behind its unique reactivity and providing self-validating protocols for its functionalization into advanced therapeutics, such as microRNA-21 inhibitors and mammalian topoisomerase poisons[3][4].
Mechanistic Divergence & Structural Causality
The fundamental difference between standard fluoroquinolone precursors and our target compound lies in their core aromaticity and the positioning of their functional groups.
Standard precursors possess a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The 3-COOH and 4-oxo groups form a rigid bidentate chelation vector that is essential for coordinating with Mg²⁺ in the active site of bacterial DNA gyrase[1]. In these systems, structural diversification typically occurs via Nucleophilic Aromatic Substitution (SNAr) at the C7-halogen.
In contrast, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a fully aromatic quinoline. The primary leaving group is located at the C4 position. The causality behind the high reactivity of the C4-chloro group is twofold:
Electronic Activation: The adjacent quinoline nitrogen (N1) acts as a powerful electron sink. During nucleophilic attack at C4, N1 stabilizes the resulting anionic Meisenheimer intermediate.
Inductive Pull: The 6,8-difluoro substitutions exert a strong inductive electron-withdrawing effect across the aromatic system, further lowering the activation energy required for the SNAr reaction.
Furthermore, the 2-COOH group alters the chelation geometry. Instead of the 3-COOH/4-oxo vector, the 2-carboxy quinoline chelates metals via the N1 nitrogen and the 2-COOH oxygen. This altered vector is a critical driver for its emerging use in non-antibacterial applications, demonstrating potent activity as an α-glucosidase inhibitor and a mammalian Topoisomerase I/II poison[2][4].
Fig 1: Structural and mechanistic divergence between 3-carboxy and 2-carboxy quinoline scaffolds.
Quantitative Benchmarking
To objectively evaluate the performance of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, we must benchmark its physicochemical properties and reaction kinetics against a standard Grohe route intermediate (e.g., 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[1].
Note: The lower thermal requirement and higher yield for the target precursor are direct consequences of the superior stabilization of the Meisenheimer complex by the fully aromatic quinoline nitrogen compared to the pyridone system.
Traditional Grohe route cyclizations and subsequent C7-aminations often require harsh conditions and hazardous solvents[1]. The following protocol outlines an optimized, self-validating methodology for the C4-nucleophilic aromatic substitution of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid.
Step 1: Reaction Assembly & Solvation
Procedure: Suspend 1.0 equivalent (eq) of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 0.2 M.
Causality: DMSO is selected as a polar aprotic solvent. It highly solvates the cationic counter-ions of the base while leaving the amine nucleophile relatively unsolvated and highly reactive. This environment perfectly stabilizes the polar transition state of the SNAr reaction.
Step 2: Base and Nucleophile Addition
Procedure: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of the desired amine nucleophile (e.g., a piperazine derivative).
Causality: DIPEA is a non-nucleophilic organic base. Its steric bulk prevents it from competing with the secondary amine for the C4 position. Its role is strictly to scavenge the HCl byproduct generated during substitution, thereby driving the reaction equilibrium forward and preventing the protonation (and subsequent deactivation) of the incoming nucleophile.
Step 3: Thermal Activation & In-Process Control
Procedure: Heat the reaction mixture to 90 °C under an inert atmosphere (N₂) for 4 to 6 hours.
Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the parent mass (M+H of the chloro-precursor) is entirely consumed, replaced by the exact mass of the aminated product. Additionally, TLC (Hexane:EtOAc) will reveal a highly fluorescent product spot under 365 nm UV light, indicative of the extended conjugation achieved upon successful C4 substitution.
Step 4: Isoelectric Isolation
Procedure: Cool the mixture to room temperature. Slowly add the solution dropwise into vigorously stirred ice water (5 volumes). Adjust the pH to approximately 4.5 using 1M HCl.
Causality: The resulting product is an ampholyte, possessing both a basic amine and an acidic 2-carboxylic acid. Adjusting the aqueous environment to its isoelectric point (pI) neutralizes the molecule's net charge, minimizing its aqueous solubility and driving rapid, high-purity precipitation. Filter, wash with cold water, and dry under a vacuum.
Fig 2: Self-validating SNAr experimental workflow for C4-derivatization of the target precursor.
Proper Disposal of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid: A Comprehensive Guide for Laboratory Personnel
As researchers and scientists dedicated to the advancement of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide prov...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists dedicated to the advancement of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety principles and regulatory guidelines to mitigate risks to personnel and the environment.
The structural complexity of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, with its chlorinated and fluorinated quinoline core, necessitates a disposal strategy that addresses the potential hazards associated with halogenated organic compounds. Improper disposal can lead to environmental persistence and the formation of hazardous byproducts. Therefore, a comprehensive understanding of the chemical's properties and the causality behind each disposal step is crucial.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is mandatory. The primary hazards associated with 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid include:
Skin and Eye Irritation: Direct contact can cause irritation.[1]
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Environmental Hazards: While some safety data sheets (SDS) state no known significant environmental hazards, the presence of halogens warrants caution, as many halogenated organic compounds are known to be persistent and toxic to aquatic life.[1] It is prudent to prevent its release into the environment.[1][2][3][4]
Table 1: Hazard Summary for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
To ensure personal safety, the following PPE must be worn at all times when handling and disposing of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid:
Eye and Face Protection: Chemical safety goggles or a face shield.[3]
Hand Protection: Nitrile or other suitable chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection: A lab coat or chemical-resistant apron.
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[5]
III. Disposal Workflow
The proper disposal of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid follows a systematic workflow designed to minimize exposure and ensure regulatory compliance.
Caption: Disposal workflow for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid.
IV. Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of solid 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid and contaminated materials.
Step 1: Segregation of Waste
Rationale: Preventing accidental mixing with incompatible chemicals is a critical safety measure. Halogenated organic compounds should be segregated from other waste streams to ensure proper final disposal, which often involves high-temperature incineration.[6][7]
Procedure:
Designate a specific, clearly marked waste container for "Halogenated Organic Solids."
Do not mix 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid with non-halogenated organic waste, aqueous waste, or reactive chemicals.[7][8]
Step 2: Container Selection and Labeling
Rationale: The integrity of the waste container is essential to prevent leaks and spills. Proper labeling ensures that waste handlers are aware of the contents and associated hazards.
Procedure:
Select a robust, leak-proof container with a secure lid that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
Label the container with the words "Hazardous Waste," the full chemical name "4-Chloro-6,8-difluoroquinoline-2-carboxylic acid," and any other relevant hazard pictograms.[8]
Step 3: Collection of Solid Waste
Rationale: Minimizing the generation of dust is crucial to prevent inhalation exposure.
Procedure:
Carefully sweep up any solid 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid using a non-sparking scoop or brush.[1]
Place the collected solid directly into the designated and labeled waste container.
Rationale: Any materials that have come into contact with the chemical are considered contaminated and must be disposed of as hazardous waste.
Procedure:
Place all contaminated materials, such as gloves, weighing paper, and absorbent pads used for cleaning up spills, into the same "Halogenated Organic Solids" waste container.[3]
For "empty" containers that held the chemical, they may still contain residue. These should be managed as hazardous waste unless decontaminated through a triple rinse procedure. The rinsate from this cleaning must be collected as hazardous liquid waste.[9]
Step 5: Temporary Storage
Rationale: Proper temporary storage of hazardous waste is necessary to prevent accidents and ensure compliance with institutional and regulatory requirements.
Procedure:
Keep the waste container tightly closed when not in use.[1][2]
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][2]
Step 6: Final Disposal
Rationale: The final disposal of hazardous waste must be carried out by a licensed and approved waste disposal company to ensure it is handled in an environmentally responsible and legally compliant manner.
Procedure:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste container.[3][4]
Follow all institutional and local regulations for waste manifest documentation.
V. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate the hazards.
Small Spills:
Ensure adequate ventilation and wear appropriate PPE.[2][3]
Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][3]
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
Large Spills:
Evacuate the immediate area.
Contact your institution's emergency response team or EHS department.
Personal Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.
VI. References
Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 4-Chloro-8-fluoroquinoline. Retrieved from
Sigma-Aldrich. (2025, October 18). Safety Data Sheet. Retrieved from
ChemicalBook. (2026, March 22). 4-CHLORO-5,8-DIFLUOROQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet. Retrieved from
TCI Chemicals. (2025, November 4). Safety Data Sheet for 4-Chloro-6-fluoroquinoline. Retrieved from
TCI Chemicals. (2025, May 13). Safety Data Sheet for 4-Chloroquinoline. Retrieved from
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid hydrate. Retrieved from
Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from
Fisher Scientific. (2025, December 18). Safety Data Sheet for 4,8-Dihydroxyquinoline-2-carboxylic acid. Retrieved from
Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
Fisher Scientific. (2025, December 19). Safety Data Sheet for 2,3-dichloroquinoxaline. Retrieved from
Sigma-Aldrich. (2025, October 7). Safety Data Sheet. Retrieved from
Personal protective equipment for handling 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Safe Handling and Operational Logistics for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid Introduction & Chemical Profile 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS 902742-65-8) is a highly specialized halo...
Author: BenchChem Technical Support Team. Date: April 2026
Safe Handling and Operational Logistics for 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
Introduction & Chemical Profile
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS 902742-65-8) is a highly specialized halogenated building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel kinase inhibitors and antimicrobial agents[1]. Because of its specific structural moieties—a quinoline core substituted with both chlorine and fluorine atoms, alongside a carboxylic acid group—it presents unique physicochemical hazards that require stringent operational controls and a deep understanding of laboratory safety[2].
Mechanistic Basis for Hazards & PPE Selection
To design an effective safety protocol, one must understand the causality behind the chemical's hazards. The presence of multiple halogens (chloro and fluoro groups) significantly increases the lipophilicity of the quinoline ring. This enhanced lipophilicity facilitates rapid dermal penetration if the powder contacts the skin, leading to potential systemic toxicity (H302)[2]. Furthermore, the carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture in skin or eyes, it rapidly alters the localized pH, causing immediate skin irritation (H315) and severe eye damage (H319)[2].
To mitigate these risks, Personal Protective Equipment (PPE) must be selected in accordance with, which mandates a comprehensive hazard assessment[3].
Hand Protection: Double-gloving is mandatory. Use nitrile gloves (minimum 8 mil thickness) because nitrile provides superior chemical resistance against halogenated aromatic compounds compared to standard latex.
Eye Protection: ANSI Z87.1 compliant chemical splash goggles must be worn. Standard safety glasses are insufficient to prevent micro-particulate ingress.
Body Protection: A flame-retardant, fully buttoned laboratory coat and closed-toe, non-porous shoes.
Respiratory Protection: Handling must strictly occur within a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust (H335)[4].
Operational Protocol: Step-by-Step Handling Workflow
This protocol establishes a self-validating system where each step ensures the safety and integrity of the next, minimizing the risk of exposure.
Step 1: Environmental Validation & PPE Donning
Verify that the chemical fume hood has a face velocity between 80-120 feet per minute (fpm). Validation: Check the digital airflow monitor or use a physical tissue test to confirm inward directional flow.
Clear the workspace of any incompatible materials, specifically strong oxidizing agents and strong bases.
Don all required PPE (goggles, lab coat, double nitrile gloves) before introducing the chemical to the workspace[3].
Step 2: Weighing and Transfer
Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Halogenated powders often carry static charges; anti-static boats prevent aerosolization and loss of material, ensuring accurate dosing and preventing contamination.
Tare the balance. Using a grounded stainless-steel spatula, carefully transfer the required mass of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid.
Seal the primary container immediately after use to prevent moisture degradation and environmental contamination.
Step 3: Dissolution and Reaction Setup
Transfer the weighed solid into the reaction vessel.
Slowly add the chosen reaction solvent (e.g., DMF, DMSO, or DCM). Causality: Slow addition prevents rapid localized dissolution, which can sometimes be mildly exothermic or cause splashing.
Cap the reaction vessel and proceed with the designated synthetic methodology.
Step 4: Decontamination
Wipe down the balance, spatulas, and hood surface with a solvent compatible with the chemical (e.g., ethanol or acetone), followed by a water wipe.
Doff the outer gloves, turning them inside out to encapsulate any microscopic dust, and dispose of them in the solid hazardous waste bin.
Workflow Visualization
Below is the logical workflow for handling and emergency spill response.
Caption: Standard operating workflow for the safe handling, transfer, and spill response of hazardous solids.
Disposal & Waste Management Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance, guided by the principles outlined in [5].
Solid Waste: Any contaminated consumables (weigh boats, gloves, paper towels) and residual solid chemical must be placed in a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solids."
Liquid Waste: If the chemical is dissolved in a solvent, the resulting solution must be strictly segregated into a "Halogenated Organic Liquid Waste" carboy. Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to dangerous reactions during incineration.
Final Disposition: Waste must be collected by certified environmental health and safety (EHS) personnel for high-temperature incineration, which is the only approved method to safely destroy the stable carbon-halogen bonds without generating toxic dioxins[6].
References
1.[1] Title: CAS:902742-65-8, 4-氯-6,8-二氟喹啉-2-羧酸 - 毕得医药, Source: bidepharm.com, URL:
2.[2] Title: Safety Data Sheet (United States) 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, Source: aksci.com, URL:
3.[3] Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA, Source: osha.gov, URL:
4.[4] Title: About Personal Protective Equipment - CDC, Source: cdc.gov, URL:
5.[5] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - UNM Chemistry, Source: unm.edu, URL:
6.[6] Title: Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH, Source: nih.gov, URL: